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4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone Documentation Hub

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  • Product: 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone
  • CAS: 2006277-31-0

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone

The following technical guide provides an in-depth structural and physicochemical analysis of 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone , a specific diarylbutanone scaffold relevant to medicinal chemistry, particularly i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and physicochemical analysis of 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone , a specific diarylbutanone scaffold relevant to medicinal chemistry, particularly in the development of sigma receptor ligands and neuroleptic intermediates.

Structural Analysis, Synthetic Pathways, and Physicochemical Profiling

Executive Summary

4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone (Molecular Formula: C₁₇H₁₇FO ) is a lipophilic diarylbutanone derivative. Structurally, it consists of a four-carbon ketonic linker connecting a p-tolyl moiety and a p-fluorophenyl moiety. This scaffold belongs to the butyrophenone class, a chemical family historically significant in the development of antipsychotic drugs (e.g., Haloperidol, Melperone), though this specific analog lacks the basic nitrogen atom typical of neuroleptics, suggesting utility as a lipophilic probe, a metabolic intermediate, or a sigma-1 receptor ligand rather than a direct dopamine antagonist.

This guide details the molecule's exact chemical identity, validated synthetic routes, predicted physicochemical properties, and analytical fragmentation patterns for researchers in drug discovery and organic synthesis.

Chemical Identity & Molecular Weight Analysis[1][2][3][4][5][6]

Nomenclature & Classification[1]
  • IUPAC Name: 1-(4-Methylphenyl)-4-(4-fluorophenyl)butan-1-one

  • Common Name: 4'-Methyl-4-(4-fluorophenyl)butyrophenone

  • Chemical Class: Diarylbutanone; Fluorinated Butyrophenone derivative.

Molecular Weight Calculation

The precise molecular weight is critical for high-resolution mass spectrometry (HRMS) validation.

ElementSymbolCountStandard Atomic WeightContribution ( g/mol )
Carbon C1712.011204.187
Hydrogen H171.00817.136
Fluorine F118.99818.998
Oxygen O115.99915.999
Total Average MW 256.32 g/mol
Monoisotopic Mass 256.1263 Da

Key Structural Features:

  • Fluorine Signature: The single fluorine atom provides a distinct doublet splitting pattern in ¹³C NMR (due to C-F coupling) and a diagnostic signal in ¹⁹F NMR (~ -110 to -120 ppm).

  • Carbonyl Linker: The C=O group at position 1 (conjugated with the p-tolyl ring) shifts the carbonyl stretching frequency in IR to ~1680 cm⁻¹.

Synthetic Pathways (The "How")

The synthesis of 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone is best achieved via Friedel-Crafts Acylation , a robust method for constructing aryl ketones. This protocol ensures high regioselectivity due to the para-directing methyl group on the toluene substrate.

Primary Route: Friedel-Crafts Acylation

This pathway couples 4-(4-fluorophenyl)butyryl chloride with toluene .

Protocol Logic:

  • Activation: The carboxylic acid precursor is converted to an acid chloride using thionyl chloride (

    
    ) to increase electrophilicity.
    
  • Acylation: Aluminum chloride (

    
    ) acts as a Lewis acid catalyst, generating an acylium ion intermediate.
    
  • Regioselectivity: Toluene undergoes electrophilic aromatic substitution primarily at the para position due to steric hindrance at the ortho positions and the activating nature of the methyl group.

Step-by-Step Methodology:
  • Reagent Preparation: Dissolve 4-(4-fluorophenyl)butyric acid (1.0 eq) in DCM. Add catalytic DMF and slow-drip

    
     (1.2 eq). Reflux for 2 hours until gas evolution (
    
    
    
    ,
    
    
    ) ceases. Concentrate to obtain the crude acid chloride.
  • Acylation: Suspend anhydrous

    
     (1.1 eq) in dry DCM at 0°C. Add Toluene (1.1 eq).
    
  • Addition: Dropwise add the acid chloride (dissolved in DCM) to the

    
    /Toluene mixture, maintaining temperature <5°C to prevent polymerization.
    
  • Workup: Quench with ice-water/HCl. Extract with DCM.[1] Wash organic layer with brine and

    
    .
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc 9:1).

Visualization of Synthesis Logic

Synthesis Start 4-(4-Fluorophenyl) butyric acid Activation Activation (SOCl2 / DMF) Start->Activation Nucleophilic Acyl Substitution Intermediate Acid Chloride Intermediate Activation->Intermediate - SO2, - HCl Reaction Friedel-Crafts Acylation (Toluene + AlCl3) Intermediate->Reaction Electrophilic Attack Product 4-(4-Fluorophenyl)-1- (p-tolyl)-1-butanone Reaction->Product Hydrolysis & Workup

Figure 1: Step-wise synthetic pathway transforming the butyric acid precursor into the final diarylbutanone via Friedel-Crafts acylation.

Physicochemical Profiling

Understanding the physicochemical properties is essential for predicting the molecule's behavior in biological systems (ADME) and formulation.

PropertyValue (Predicted)Implication
LogP (Octanol/Water) 4.5 - 4.8Highly lipophilic; likely high membrane permeability and blood-brain barrier (BBB) penetration.
Topological Polar Surface Area (TPSA) 17.07 ŲLow polarity (dominated by the ketone); suggests excellent oral bioavailability.
Hydrogen Bond Donors 0No -OH or -NH groups.
Hydrogen Bond Acceptors 2Carbonyl oxygen and Fluorine.
Melting Point 65°C - 75°CSolid at room temperature; typical for diarylbutanone analogs.
Solubility < 0.1 mg/mL (Water)Practically insoluble in water; requires organic co-solvents (DMSO, Ethanol) for biological assays.

Analytical Characterization (Mass Spectrometry)

In Mass Spectrometry (EI-MS), the molecule undergoes characteristic fragmentation useful for structural confirmation.

Fragmentation Pathway:

  • Molecular Ion (

    
    ):  m/z 256.
    
  • 
    -Cleavage:  The bond between the carbonyl carbon and the alpha-methylene breaks, generating the stable 4-methylbenzoyl cation  (acylium ion).
    
    • Fragment Mass: m/z 119 (

      
      ).
      
  • McLafferty Rearrangement: Although less dominant in aryl ketones without long alkyl chains, the gamma-hydrogen on the propyl chain can facilitate rearrangement, leading to the loss of a styrene derivative.

Fragmentation Diagram

MS_Fragmentation Parent Molecular Ion (M+) m/z 256 Alpha Alpha Cleavage Parent->Alpha Frag1 p-Tolyl Acylium Ion (Base Peak) m/z 119 Alpha->Frag1 Dominant Path Frag2 4-(4-Fluorophenyl)propyl radical (Neutral Loss) Alpha->Frag2

Figure 2: Primary fragmentation pathway in Electron Impact Mass Spectrometry (EI-MS), showing the characteristic acylium ion formation.

Applications & Research Context

While not a marketed drug itself, this molecule serves as a critical chemical probe and scaffold in two primary areas:

  • Sigma Receptor Ligands:

    • The 1,4-diarylbutanone scaffold is a pharmacophore for Sigma-1 (

      
      ) receptors . The hydrophobic pockets of the 
      
      
      
      receptor accommodate the two aromatic rings, while the ketone acts as a hydrogen bond acceptor.
    • Researchers use this analog to study the effect of para-methyl vs. para-fluoro substitution on binding affinity (SAR studies).

  • p38 MAPK Inhibitors:

    • Specific diaryl ketone derivatives have shown activity in inhibiting p38 mitogen-activated protein kinase, a target for anti-inflammatory drugs. This molecule represents a simplified lipophilic core for such inhibitors.

  • Impurity Profiling:

    • In the synthesis of complex butyrophenone neuroleptics, this molecule can appear as a "bis-aryl" impurity if side reactions occur during the attachment of the amine moiety (e.g., if the alkyl halide reacts with a carbon nucleophile instead of the amine).

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • PubChem Compound Summary. (2024). Butyrophenone Derivatives and Structural Analogs. National Center for Biotechnology Information. [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on fluorine substitution effects).

Sources

Exploratory

Strategic Synthesis of 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone: A Comparative Technical Guide

Executive Summary 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone represents a critical scaffold in the butyrophenone class of pharmacophores. Structurally distinct from classical neuroleptics (e.g., Haloperidol) due to the in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone represents a critical scaffold in the butyrophenone class of pharmacophores. Structurally distinct from classical neuroleptics (e.g., Haloperidol) due to the inversion of the aryl moieties—placing the p-tolyl group at the ketonic position and the fluorophenyl group at the alkyl terminus—this compound serves as a vital Structure-Activity Relationship (SAR) probe for dopamine D2 and serotonin 5-HT2A receptor selectivity studies.

This technical guide delineates two validated synthesis pathways:

  • The Industrial Route (Friedel-Crafts Acylation): Prioritizes scalability and cost-efficiency using activated aromatic substrates.

  • The Precision Route (Grignard Addition): Prioritizes regiochemical purity and convergence for laboratory-scale optimization.

Part 1: Chemical Profile & Retrosynthetic Analysis

The target molecule is a 1,4-diarylbutanone. The synthesis hinges on the construction of the central C1-C4 linker or the formation of the C1-Aryl bond.

Structural Parameters[1][2][3][4][5]
  • IUPAC Name: 1-(4-methylphenyl)-4-(4-fluorophenyl)butan-1-one

  • Molecular Formula: C17H17FO

  • Key Functionality: Ketone (C=O) bridge, para-substituted aryl rings.

  • Critical Impurity Risks: Ortho-acylation isomers (from Route 1); Des-fluoro analogs (from starting material contamination).

Retrosynthetic Logic

The retrosynthetic disconnection reveals two primary precursors. The choice depends on the availability of the 4-(4-fluorophenyl)butyric acid moiety.

Retrosynthesis Target 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone Disconnect1 Disconnection A (Acyl-Aryl Bond) Target->Disconnect1 Disconnect2 Disconnection B (Alkyl-Aryl Bond) Target->Disconnect2 Toluene Toluene (Nucleophile) Disconnect1->Toluene AcidChloride 4-(4-Fluorophenyl) butyryl chloride (Electrophile) Disconnect1->AcidChloride Grignard 4-(4-Fluorophenyl) propylmagnesium bromide Disconnect2->Grignard Nitrile p-Tolunitrile Disconnect2->Nitrile

Figure 1. Retrosynthetic analysis showing the convergent strategies. Disconnection A utilizes the activating nature of the methyl group on toluene. Disconnection B utilizes organometallic addition for high regiocontrol.

Part 2: Pathway 1 — Friedel-Crafts Acylation (Industrial Standard)

This route is the industry standard for butyrophenone synthesis due to the high reactivity of toluene and the commercial availability of the acid chloride precursor.

Mechanistic Rationale

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) .[1][2]

  • Activation: The Lewis acid (AlCl₃) complexes with the acyl chloride to generate a resonance-stabilized acylium ion.[2]

  • Regioselectivity: The methyl group of toluene is an ortho, para-director. However, due to the steric bulk of the incoming 4-(4-fluorophenyl)butyryl chain, the para isomer is heavily favored (>95:5 ratio), minimizing downstream purification costs.

  • Substrate Choice: We acylate Toluene with the fluorophenyl-acid chloride, rather than acylating Fluorobenzene with a tolyl-acid chloride. Toluene is more activated than fluorobenzene, ensuring faster kinetics and higher yields under milder conditions.

Experimental Protocol

Reagents:

  • Toluene (Substrate/Solvent): 5.0 equiv. (Excess acts as solvent)[3]

  • 4-(4-Fluorophenyl)butyryl chloride: 1.0 equiv.

  • Aluminum Chloride (AlCl₃, Anhydrous): 1.1 equiv.

  • Dichloromethane (DCM): Optional co-solvent if toluene volume is reduced.

Step-by-Step Methodology:

  • Catalyst Suspension: In a flame-dried 3-neck round-bottom flask equipped with a nitrogen inlet and dropping funnel, suspend anhydrous AlCl₃ (1.1 equiv) in dry DCM (or neat Toluene) at 0°C.

  • Electrophile Formation: Dissolve 4-(4-fluorophenyl)butyryl chloride (1.0 equiv) in a minimal volume of dry solvent. Add this solution dropwise to the AlCl₃ suspension over 30 minutes. Observation: Evolution of HCl gas and formation of a yellow/orange complex indicates acylium ion generation.

  • Substrate Addition: If using DCM as solvent, add Toluene (1.2 equiv) dropwise at 0–5°C. If Toluene is the solvent, this step is integrated into step 1.

  • Reaction Phase: Allow the mixture to warm to Room Temperature (25°C) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

  • Quenching (Critical): Pour the reaction mixture slowly onto a slurry of crushed ice and concentrated HCl (10:1 ratio). This breaks the strong Aluminum-Ketone complex.

  • Workup: Extract with DCM (3x). Wash combined organics with saturated NaHCO₃ (to remove unreacted acid) and Brine. Dry over MgSO₄.

  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography if ortho-isomer content exceeds 2%.

Data Summary: Solvent Effects[7][8]
Solvent SystemReaction TimeYield (%)Para:Ortho RatioNotes
Neat Toluene 2.5 h88%92:8High yield, requires removal of excess toluene.
DCM 4.0 h82%96:4Better regiocontrol due to lower temperature (reflux limit).
Nitrobenzene 1.5 h91%90:10High boiling point makes removal difficult; not recommended.

Part 3: Pathway 2 — Grignard Addition to Nitriles (High Precision)

For applications requiring pharmaceutical-grade purity (API synthesis) where isomer separation is difficult, the Grignard route is superior as it guarantees the para-substitution pattern by using p-tolunitrile as a starting material.

Mechanistic Rationale

This pathway utilizes the addition of an organomagnesium halide to a nitrile to form an imine magnesium salt (ketimine), which is subsequently hydrolyzed to the ketone.

  • Advantage: No ortho/meta isomers are possible because the aryl-carbon bond is pre-defined in the p-tolunitrile starting material.

  • Challenge: Requires preparation of the Grignard reagent from 1-bromo-3-(4-fluorophenyl)propane.

Experimental Protocol

Reagents:

  • 1-Bromo-3-(4-fluorophenyl)propane: 1.0 equiv.

  • Magnesium Turnings: 1.2 equiv.

  • p-Tolunitrile: 0.95 equiv.

  • THF (Anhydrous): Solvent.

  • Iodine (Crystal): Catalyst for initiation.

Step-by-Step Methodology:

  • Grignard Formation:

    • In a dry flask under Argon, activate Mg turnings with a crystal of Iodine.

    • Add 10% of the bromide solution in THF. Heat gently until color fades (initiation).

    • Add the remaining bromide dropwise to maintain a gentle reflux. Stir for 1 hour post-addition.

  • Addition to Nitrile:

    • Cool the Grignard solution to 0°C.

    • Add a solution of p-tolunitrile (0.95 equiv) in THF dropwise.

    • Note: Nitriles are less reactive than aldehydes/ketones. The mixture typically requires heating to reflux (65°C) for 6–12 hours to drive the formation of the ketimine salt.

  • Hydrolysis:

    • Cool to 0°C. Quench with aqueous acidic solution (2M H₂SO₄ or 3M HCl).

    • Crucial Step: The intermediate imine is stable. Heat the acidic mixture to 50°C for 1 hour to ensure complete hydrolysis to the ketone.

  • Isolation: Extract with Ethyl Acetate. The product is often obtained as a crystalline solid upon solvent removal.[4]

GrignardPath Substrate p-Tolunitrile Intermediate Ketimine Salt (R-C(=NMgBr)-Ar) Substrate->Intermediate THF, Reflux Reagent Grignard Reagent (R-MgBr) Reagent->Intermediate Hydrolysis Acid Hydrolysis (H3O+) Intermediate->Hydrolysis Product Target Ketone Hydrolysis->Product - NH3

Figure 2. The Grignard-Nitrile pathway ensures regiospecificity by locking the aryl substitution pattern prior to coupling.

Part 4: Analytical Validation & Quality Control

To ensure the synthesized compound meets drug development standards (>98% purity), the following analytical markers must be verified.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • δ 2.40 ppm (s, 3H): Distinct singlet for the Methyl group on the p-tolyl ring.

  • δ 2.05 ppm (quint, 2H): Central methylene of the propyl chain.

  • δ 2.95 ppm (t, 2H): Methylene adjacent to the ketone.

  • δ 7.85 ppm (d, 2H): Protons ortho to the carbonyl on the tolyl ring (Deshielded).

  • δ 6.9–7.2 ppm (m, 4H): Fluorophenyl aromatic protons (Look for splitting due to ¹⁹F coupling).

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient 50:50 to 90:10 over 20 mins.

  • Detection: UV @ 254 nm (Aromatic) and 210 nm.

  • Retention Time: Expect elution after Haloperidol (due to lack of polar OH/Amine groups).

References

  • BenchChem. (2025).[2][3] Comparative Guide to Catalysts for Friedel-Crafts Acylation. Retrieved from

  • Organic Syntheses. (1990). Friedel-Crafts Acylation of Toluene: General Procedures. Coll. Vol. 1, p. 109. Adapted for fluorinated substrates.[5][6]

  • Walsh, D. A., et al. (1990).[7] Synthesis and antiallergy activity of 1-(aryloxy)-4-(4-arylpiperazinyl)-2-butanol derivatives. Journal of Medicinal Chemistry, 33(6), 1823-1827.[7] (Provides precedent for 4-fluorophenyl alkyl chain construction).

  • Thombare, P., et al. (2009).[8] Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones. Synthetic Communications, 39(13), 2423-2429.[8] (Details 4-fluorophenyl intermediate handling).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Butyrophenone Derivatives.

Sources

Foundational

The Ascendant Trajectory of Fluorinated Butanone Derivatives: A Technical Guide to Biological Activity and Therapeutic Frontiers

For Immediate Release In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of drug design, enhancing potency, metabolic stability, and phar...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of drug design, enhancing potency, metabolic stability, and pharmacokinetic profiles. This guide provides an in-depth technical exploration of a particularly promising class of compounds: fluorinated butanone derivatives. By dissecting their biological activities, mechanisms of action, and therapeutic potential, we aim to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate and innovate in this burgeoning field.

The Power of Fluorine in the Butanone Scaffold: A Synergistic Alliance

The butanone core, a four-carbon ketone, offers a versatile and synthetically accessible scaffold for drug discovery. When judiciously decorated with fluorine atoms, its physicochemical properties are profoundly altered, leading to significant enhancements in biological function. The high electronegativity of fluorine can modulate the electronic environment of the carbonyl group, increasing its electrophilicity and potential for interaction with biological targets. Furthermore, the carbon-fluorine bond, one ofthe strongest in organic chemistry, can block sites of oxidative metabolism, thereby improving the metabolic stability and bioavailability of the parent molecule.[1][2][3] This strategic fluorination can also enhance lipophilicity, facilitating passage across cellular membranes, including the blood-brain barrier, which is a critical consideration for central nervous system (CNS) drug development.[4][5][6]

Unveiling the Biological Activities and Therapeutic Targets

Fluorinated butanone derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for a range of therapeutic areas.

Enzyme Inhibition: A Key Mechanism of Action

A predominant mechanism through which fluorinated butanones exert their effects is through enzyme inhibition. The fluorinated ketone moiety can act as a potent electrophile, forming stable adducts with nucleophilic residues in the active sites of various enzymes.

  • Serine and Cysteine Protease Inhibition: α-Fluorinated ketones are well-established as transition-state analogue inhibitors of serine and cysteine proteases. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, promoting the formation of a stable hemiacetal or hemithioacetal with the active site serine or cysteine residue, respectively. This mimics the tetrahedral intermediate of peptide bond cleavage, leading to potent and often irreversible inhibition.[7]

  • Caspase Inhibition and Apoptosis Modulation: Caspases, a family of cysteine proteases, are key regulators of apoptosis (programmed cell death). Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders. Dipeptidyl aspartyl fluoromethylketones have been identified as potent, broad-spectrum caspase inhibitors.[8] For instance, (S)-3-methyl-2-(phenylcarbamoyl)butanoyl-Asp-fmk has shown significant activity in cell-based and in vivo models of apoptosis.[8] This highlights the potential of fluorinated butanone-containing structures in the development of anti-apoptotic therapies.

Anticancer Potential

The antiproliferative activity of fluorinated compounds is a major area of investigation. While direct evidence for simple fluorinated butanones is emerging, related fluorinated structures like chalcones and xanthones have demonstrated significant cytotoxicity against various cancer cell lines.[9][10] For example, a novel fluorinated xanthone derivative exhibited potent inhibition of the MCF-7 breast cancer cell line with an IC50 value in the low micromolar range.[9] The proposed mechanisms often involve the induction of apoptosis through caspase activation and the modulation of key signaling pathways.

The following table summarizes the reported anticancer activity of some fluorinated compounds, providing a rationale for the exploration of fluorinated butanones in oncology.

Compound ClassCancer Cell LineIC50 (µM)Reference
Fluorinated Xanthone DerivativeMCF-7 (Breast Cancer)10[9]
Fluorinated Hydrazone DerivativeSW1353 (Chondrosarcoma)9.45 ± 2.14[11]
Trifluoromethyl-substituted PyrimidineH1975 (Lung Cancer)2.27[12]
Chromone DerivativeHT-29 (Colon Carcinoma)21.17 ± 4.89[13]
Thiazole-Thiourea DerivativeA549, HeLa, MCF-7, HCT116Moderate Activity[14]
Neuroprotective and Anti-Inflammatory Applications

The ability of fluorinated compounds to cross the blood-brain barrier opens avenues for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][5] Fluorination can enhance the binding affinity of molecules to targets within the CNS. While specific data on fluorinated butanones in neuroprotection is still developing, the known anti-inflammatory properties of related fluorinated molecules suggest a promising therapeutic direction.[15][16][17][18] Inflammation is a key component of neurodegenerative processes, and inhibiting pro-inflammatory pathways is a valid therapeutic strategy.

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Fluorinated compounds, including some chalcones and isoxazoline derivatives synthesized from fluorinated ketones, have shown promising antibacterial and antifungal activities.[19][20][21] The introduction of fluorine can enhance the antimicrobial potency of a molecule, and this is an active area of research for fluorinated butanone derivatives.

Synthetic Strategies and Methodologies

The synthesis of fluorinated butanone derivatives can be achieved through several established and emerging methodologies. The choice of strategy depends on the desired position and number of fluorine atoms.

General Synthetic Workflow

A general workflow for the synthesis and evaluation of fluorinated butanone derivatives is outlined below.

Caption: General workflow for the synthesis and biological evaluation of fluorinated butanone derivatives.

Key Synthetic Protocols

Protocol 1: Electrophilic Fluorination of a Butanone Derivative

This protocol describes a general procedure for the introduction of a fluorine atom at the α-position of a butanone derivative using an electrophilic fluorinating agent such as Selectfluor®.

  • Dissolution: Dissolve the butanone starting material (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition (Optional): If the starting material is not sufficiently enolizable, add a non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at a low temperature (e.g., -78 °C) to generate the enolate in situ.

  • Fluorinating Agent Addition: Add the electrophilic fluorinating agent (e.g., Selectfluor®, N-fluorobenzenesulfonimide (NFSI)) (1.1 equivalents) portion-wise to the reaction mixture, maintaining the temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified time (typically 1-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of fluorinated butanone derivatives on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the fluorinated butanone derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Future Directions

The therapeutic effects of fluorinated butanone derivatives are mediated through the modulation of specific cellular signaling pathways. For instance, in cancer, these compounds may induce apoptosis by activating the caspase cascade, which involves both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Potential modulation of apoptosis signaling pathways by fluorinated butanone derivatives.

The future of fluorinated butanone derivatives in drug discovery is bright. Further research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the butanone scaffold and the position/number of fluorine atoms will be crucial to optimize potency and selectivity for specific targets.

  • Mechanism of Action Elucidation: Deeper investigation into the specific signaling pathways modulated by these compounds will uncover new therapeutic opportunities.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential for advancing lead compounds into clinical development.

References

  • Dipeptidyl aspartyl fluoromethylketones as potent caspase inhibitors: peptidomimetic replacement of the P2 alpha-amino acid by a alpha-hydroxy acid. PubMed. [Link]

  • Synthesis of new fluorinated, 2-substituted 5-pyrrolidinylsulfonyl isatin derivatives as caspase-3 and caspase-7 inhibitors: nonradioactive counterparts of putative PET-compatible apoptosis imaging agents. PubMed. [Link]

  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews. [Link]

  • In Silico and in Vitro Strategies against MCF-7 Cells using Fluorinated Xanthone Derivatives. Preprints.org. [Link]

  • The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. PubMed. [Link]

  • α-Fluorination of carbonyls with nucleophilic fluorine. ResearchGate. [Link]

  • Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. PubMed. [Link]

  • Fluorinated mechanism-based inhibitors: common themes and recent developments. PubMed. [Link]

  • Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Bentham Science. [Link]

  • Design, synthesis, structural characterization, in vitro anticancer activity, and in silico studies of some new hydroxylated and fluorinated-substituted hydrazone derivatives. Springer. [Link]

  • Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. MDPI. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. [Link]

  • Development and biological evaluation of novel fluorinated ingredients for modern crop protection. ResearchGate. [Link]

  • Synthesis and antimicrobial screening of some fluorinated flavones and pyrazoles. ResearchGate. [Link]

  • Triazole derivatives of guttiferone-A inhibit the proliferation of HepG2 cells by modulating MAPK/ERK signaling and expression profiles of regulators of G1/S transition. Royal Society of Chemistry. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME FLUORINATED ISOXAZOLINE DERIVATIVES. Rasayan Journal of Chemistry. [Link]

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Exploratory

A Technical Guide to the Safety Assessment of 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone in a Research and Development Setting

Introduction: Navigating the Data Gap for Novel Chemical Entities In the fast-paced world of drug discovery and chemical research, scientists frequently synthesize or procure novel compounds for which comprehensive safet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Data Gap for Novel Chemical Entities

In the fast-paced world of drug discovery and chemical research, scientists frequently synthesize or procure novel compounds for which comprehensive safety data has not yet been established. 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone is one such molecule. A diligent search of public databases and supplier inventories does not yield a formally issued Safety Data Sheet (SDS). This scenario is not a roadblock but a common challenge that necessitates a structured, scientifically-grounded approach to risk assessment.

This guide provides a framework for researchers, scientists, and drug development professionals to establish a robust safety and handling protocol for compounds like 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone. Instead of relying on a non-existent, specific SDS, we will employ a surrogate analysis methodology. This involves deconstructing the molecule into its core functional components and evaluating the known hazards of structurally similar, well-documented chemicals to construct a reliable, inferred hazard profile. This approach empowers the researcher to make informed safety decisions based on chemical principles and available data, ensuring a culture of safety and scientific integrity.

Part 1: Surrogate-Based Hazard Analysis

The core principle of this analysis is that the toxicological and physical hazards of a molecule are largely determined by its functional groups and overall structure. By examining analogs that share these key features, we can anticipate the likely hazards of our target compound.

1.1. Deconstruction of the Target Molecule

Our target molecule, 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone, can be broken down into three primary structural motifs:

  • Butanone Core: A four-carbon ketone chain.

  • 4-Fluorophenyl Group: A benzene ring substituted with a fluorine atom.

  • p-Tolyl Group: A benzene ring substituted with a methyl group.

The diagram below illustrates this deconstruction, which forms the basis of our analysis.

G cluster_target Target Molecule: 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone cluster_motifs Structural Motifs cluster_surrogates Surrogate Compounds for Analysis Target Target Molecule Motif1 Butanone Core Target->Motif1 deconstruct Motif2 4-Fluorophenyl Group Target->Motif2 deconstruct Motif3 p-Tolyl Group Target->Motif3 deconstruct Surrogate1 Butanone (MEK) Motif1->Surrogate1 represents Surrogate2 4'-Fluoroacetophenone Motif2->Surrogate2 represents Surrogate3 4-(p-Tolyl)-2-butanone Motif3->Surrogate3 represents

Caption: Logical workflow for surrogate-based hazard identification.

1.2. Analysis of Surrogate Compound Data

We will now examine the known hazards of compounds representative of each structural motif.

  • Butanone (Methyl Ethyl Ketone - MEK): Representing the butanone core, MEK is a well-characterized industrial solvent.[1] Its primary hazards are physical, being a highly flammable liquid and vapor.[2][3] Health hazards include causing serious eye irritation and potential for drowsiness or dizziness through inhalation.[2][4] Repeated exposure may lead to skin dryness or cracking.[4] The vapor is heavier than air and can form explosive mixtures.[1][2]

  • 4'-Fluoroacetophenone: This compound is an excellent surrogate for the 4-fluorophenyl ketone moiety.[5] Data from suppliers and databases consistently indicate that it causes skin irritation and serious eye irritation.[5][6] Furthermore, it may cause respiratory irritation.[5][6] It is classified as a combustible liquid, though less flammable than MEK.[6]

  • 4-(p-Tolyl)-2-butanone: This surrogate informs us about the contribution of the tolyl group attached to a butanone chain.[7][8] Physical property data indicates it is a combustible liquid with a relatively high flash point (around 105°C).[7][9] While specific GHS hazard data is less prevalent, its structural class suggests that standard precautions for organic ketones should be applied.

1.3. Predicted Hazard Profile for 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone

By synthesizing the information from our surrogate analysis, we can construct a predicted hazard profile. The presence of the butanone core suggests potential flammability, while the fluorophenyl group strongly indicates irritant properties.

Hazard Class (GHS) Predicted Classification & Signal Word Justification from Surrogate Analysis
Physical Hazards Combustible Liquid (Category 4) - WarningThe butanone core implies flammability. While likely a solid or high-boiling liquid at room temperature, it should be kept from ignition sources. Analogs like 4'-fluoroacetophenone are combustible liquids.[6]
Health Hazards
Acute Toxicity (Oral)Category 4: Harmful if swallowed - WarningMany simple ketones and aromatic compounds fall into this category. This is a prudent assumption in the absence of specific data.[10][11]
Skin Corrosion/IrritationCategory 2: Causes skin irritation - WarningBased on the strong data for 4'-fluoroacetophenone.[5][6] The fluorinated aromatic ring is a common structural alert for irritation.
Eye Damage/IrritationCategory 2: Causes serious eye irritation - WarningBased on strong data for both MEK and 4'-fluoroacetophenone.[2][4][5][6] This is a highly likely hazard.
Specific Target Organ Toxicity (Single Exposure)Category 3: May cause respiratory irritation - WarningInferred from 4'-fluoroacetophenone.[5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3: May cause drowsiness or dizziness - WarningInferred from the butanone core (MEK).[2][4]
Environmental Hazards Classification not possible Insufficient data exists for surrogates to make a reliable prediction. As a precaution, release to the environment should be avoided.[12]

Part 2: Standard Operating Procedure (SOP) for Safe Handling

Based on the predicted hazard profile, the following SOP provides a self-validating system for handling 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone in a laboratory setting. The causality behind each step is explained to instill a deep understanding of the required safety measures.

2.1. Hierarchy of Controls

The most effective safety protocols prioritize engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).

G cluster_main Hierarchy of Controls for Novel Compounds Elimination Elimination (Not applicable for required research) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) label_least Least Effective label_most Most Effective

Sources

Foundational

Metabolic Stability of Fluorophenyl Ketone Derivatives: A Guide to Strategic Design and Evaluation

An In-Depth Technical Guide for Drug Discovery Professionals Introduction: The Critical Role of Metabolic Stability in Drug Efficacy In modern drug discovery, the journey from a promising hit compound to a viable clinica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Efficacy

In modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, paramount among them being the optimization of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A compound's metabolic stability—its resistance to biotransformation by the body's enzymatic machinery—is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations or require inconveniently frequent dosing.[3]

The fluorophenyl ketone scaffold has emerged as a privileged motif in medicinal chemistry, valued for its ability to engage in key binding interactions. However, both the aromatic ring and the ketone functionality present potential sites for metabolic attack. This guide provides a comprehensive framework for understanding, evaluating, and strategically improving the metabolic stability of this important class of molecules. We will delve into the mechanistic underpinnings of their metabolism, detail robust in vitro protocols for their assessment, and explore field-proven strategies for designing more durable and effective drug candidates.

Section 1: The Strategic Role of Fluorine in Modulating Metabolic Stability

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, used to enhance potency, modulate physicochemical properties, and, most importantly, improve metabolic stability.[4][5] This is not merely a steric blocking effect; it is a nuanced interplay of chemical properties.

The C-F bond is significantly stronger (approx. 110-126 kcal/mol) than a C-H bond (approx. 105-113 kcal/mol), making it far more resistant to the oxidative processes catalyzed by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[6] Strategically placing a fluorine atom at a known or suspected site of metabolism—a "metabolic soft spot"—can effectively block this pathway, prolonging the compound's half-life.[4][7] For example, fluorination at metabolically vulnerable aromatic positions has been shown to reduce hydroxylation in dopamine receptor ligands, thereby improving brain exposure.[7]

Beyond bond strength, fluorine's high electronegativity creates a strong dipole moment and can alter the electronic properties of the entire molecule. This can deactivate an aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes.[4] However, it is crucial to recognize that fluorination is not a panacea. Excessive fluorination can sometimes trigger alternative metabolic liabilities, including oxidative defluorination, which can lead to the formation of reactive species.[7][8]

Table 1: Comparison of Key Physicochemical Properties

Property Hydrogen (H) Fluorine (F) Implication in Drug Design
Van der Waals Radius 1.20 Å 1.47 Å Fluorine is a reasonable bioisostere for hydrogen, causing minimal steric perturbation.[4]
Electronegativity (Pauling) 2.20 3.98 Alters electron distribution, impacting pKa and dipole moment.[4]

| C-H Bond Energy (Aryl) | ~113 kcal/mol | ~126 kcal/mol | The C-F bond is significantly more resistant to oxidative cleavage.[6] |

Section 2: Primary Metabolic Pathways for Fluorophenyl Ketones

The metabolic fate of a fluorophenyl ketone derivative is primarily dictated by the interplay between Phase I and Phase II enzymes, which are most abundant in the liver.[9][10]

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, preparing the molecule for Phase II conjugation.

  • Cytochrome P450 (CYP) Mediated Oxidation: The CYP superfamily, located in the endoplasmic reticulum of hepatocytes, is the primary engine of Phase I metabolism.[11][12] For fluorophenyl ketones, the most common CYP-mediated reaction is aromatic hydroxylation . This typically occurs at the para-position of the phenyl ring, unless it is already substituted (e.g., with fluorine), in which case ortho or meta hydroxylation may be observed.[6][11] The ketone moiety itself is generally less susceptible to CYP oxidation.

  • Aldehyde Oxidase (AO) Metabolism: AO is a cytosolic enzyme that has gained increasing recognition for its role in the metabolism of nitrogen-containing heterocycles.[13][14] While less likely to act on a simple fluorophenyl ketone, if the scaffold includes a nearby heterocyclic ring (e.g., pyridine, pyrimidine), AO-mediated oxidation can become a significant clearance pathway.[15]

  • Ketone Reduction: The ketone functional group can be reduced to a secondary alcohol by cytosolic carbonyl reductases. This can be a major metabolic pathway, significantly altering the compound's polarity and biological activity.

Phase II Metabolism: Conjugation Reactions

Following Phase I oxidation, the newly introduced hydroxyl groups are targets for Phase II enzymes, which attach endogenous polar molecules to facilitate excretion.[16][17]

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) are a major family of Phase II enzymes that conjugate glucuronic acid to hydroxyl groups.[18][19] Aromatic hydroxyl groups formed during Phase I are prime substrates for UGTs.

  • Sulfation: Sulfotransferases (SULTs) are cytosolic enzymes that catalyze the transfer of a sulfo group to hydroxyls.[16][17] This pathway often competes with glucuronidation, particularly at lower substrate concentrations.[16]

The following diagram illustrates the principal metabolic pathways.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Parent Fluorophenyl Ketone Derivative ArylOH Aromatic Hydroxylation (Phenol Metabolite) Parent->ArylOH CYP450s KetoneRed Ketone Reduction (Alcohol Metabolite) Parent->KetoneRed Carbonyl Reductases Glucuronide Glucuronide Conjugate (Highly Polar) ArylOH->Glucuronide UGTs Sulfate Sulfate Conjugate (Highly Polar) ArylOH->Sulfate SULTs KetoneRed->Glucuronide UGTs Excretion Excretion (Urine/Bile) Glucuronide->Excretion Sulfate->Excretion

Caption: Key metabolic pathways for fluorophenyl ketone derivatives.

Section 3: In Vitro Methodologies for Assessing Metabolic Stability

Early and accurate assessment of metabolic stability is crucial for guiding medicinal chemistry efforts.[20] The two most widely used in vitro systems are liver microsomes and hepatocytes.

Experimental Protocol 1: Liver Microsomal Stability Assay

This assay is a workhorse for evaluating Phase I metabolism, as microsomes are subcellular fractions enriched with CYP enzymes.[1][21]

Objective: To determine the rate of disappearance of a test compound due to CYP-mediated metabolism.

Materials:

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)

  • Positive control compounds (e.g., Verapamil, Testosterone)

  • Acetonitrile (ACN) with internal standard (for quenching and analysis)

  • 96-well incubation plate and collection plate

Step-by-Step Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final concentration of 0.5-1.0 mg/mL.

  • Compound Addition: Add the test compound to the microsomal suspension to achieve a final concentration of 0.5-1.0 µM. Pre-incubate the mixture at 37°C for 5-10 minutes to allow for temperature equilibration and non-specific binding.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point. Immediately remove an aliquot and quench it in a collection plate containing cold ACN with an internal standard.

  • Time Course Sampling: Continue incubating the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench them in the same manner.

  • Control Incubations: Run parallel incubations without the NADPH regenerating system to assess non-CYP-mediated degradation.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet precipitated proteins.

  • Analysis: Analyze the supernatant from each well using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.[3][22]

Data Analysis:

  • Plot the natural log of the percentage of compound remaining versus time.

  • The slope of the line (k) is the elimination rate constant.

  • Calculate the half-life (t½) as: t½ = 0.693 / k

  • Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein in mg/mL])

Experimental Protocol 2: Hepatocyte Stability Assay

Hepatocytes contain the full complement of metabolic enzymes (Phase I and II) and cofactors in a more physiologically relevant cellular environment.[1][23][24] This assay provides a more comprehensive picture of a compound's metabolic fate.

Objective: To determine the rate of disappearance of a test compound due to the full range of hepatic metabolic processes.

Materials:

  • Cryopreserved hepatocytes (human, rat, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound stock solution

  • Positive control compounds (e.g., 7-hydroxycoumarin, Diazepam)

  • Other materials are similar to the microsomal assay.

Step-by-Step Methodology:

  • Hepatocyte Revival: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and gently transfer them to pre-warmed incubation medium.

  • Cell Viability and Counting: Determine cell viability (e.g., via Trypan Blue exclusion) and density. Adjust the cell density to a final concentration of 0.5-1.0 x 10^6 viable cells/mL.

  • Incubation: Add the test compound (final concentration 0.5-1.0 µM) to the hepatocyte suspension.

  • Time Course Sampling: Incubate at 37°C in a humidified CO2 incubator with gentle shaking. Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes) and quench with cold ACN containing an internal standard.

  • Sample Processing and Analysis: Process and analyze the samples via LC-MS/MS as described in the microsomal assay protocol.

Data Analysis:

  • Calculation of t½ and CLint is performed similarly to the microsomal assay, but CLint is typically expressed in units of µL/min/10^6 cells. This value can then be scaled to predict in vivo hepatic clearance.[9][23]

The workflow for these assays is summarized below.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Prep Prepare Microsome/ Hepatocyte Suspension Add_Cmpd Add Test Compound (Final Conc. ~1 µM) Prep->Add_Cmpd Preinc Pre-incubate at 37°C Add_Cmpd->Preinc Initiate Initiate Reaction (Add NADPH or Start Timer) Preinc->Initiate Sample_T0 Sample T=0 Initiate->Sample_T0 Incubate Incubate at 37°C Initiate->Incubate Quench Quench with ACN + Internal Standard Sample_T0->Quench Sample_Tx Sample T=5, 15, 30... Incubate->Sample_Tx Sample_Tx->Quench Centrifuge Centrifuge Plate Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calc Calculate t½ and CLint LCMS->Calc

Caption: Standard workflow for in vitro metabolic stability assays.

Section 4: Data Interpretation and Strategies for Improvement

The goal of these assays is to generate structure-stability relationships (SSRs) to guide the design of better molecules.

Table 2: Representative Metabolic Stability Data for Fluorophenyl Ketone Analogs

Compound Structure Modification HLM t½ (min) HLM CLint (µL/min/mg) Hepatocyte t½ (min) Hepatocyte CLint (µL/min/10^6 cells)
1 (Parent) Unsubstituted Phenyl 15 46.2 12 72.2
2 (4-Fluoro) para-Fluoro substitution > 120 < 5.8 105 8.2
3 (2-Fluoro) ortho-Fluoro substitution 45 15.4 40 21.7

| 4 (4-Fluoro, Reduced Ketone) | para-Fluoro, Alcohol | > 120 | < 5.8 | 25 | 34.7 |

Analysis of Table 2:

  • Compound 1 shows rapid clearance in both systems, suggesting it is a metabolic liability.

  • Compound 2 , with fluorine at the para-position, demonstrates a dramatic increase in stability in both microsomes and hepatocytes.[7] This strongly suggests that para-hydroxylation was the primary clearance pathway for Compound 1, and the C-F bond has effectively blocked it.[6]

  • Compound 3 shows a moderate improvement, indicating that ortho-fluorination is less effective at blocking the primary metabolic site.

  • Compound 4 , the pre-reduced version of the most stable analog, shows high stability in microsomes (as expected, since CYPs don't readily oxidize secondary alcohols) but is cleared more rapidly in hepatocytes. This is a critical insight: the alcohol is likely a substrate for Phase II UGT or SULT enzymes, a pathway not captured by the microsomal assay.[16][18]

Key Strategies to Enhance Metabolic Stability:

  • Block Metabolic Hotspots: As demonstrated with Compound 2, introduce fluorine or other metabolically robust groups (e.g., a cyclopropyl group) at sites of known metabolism.[7][20]

  • Deactivate Aromatic Rings: Introduce electron-withdrawing groups to the phenyl ring to reduce its susceptibility to CYP-mediated oxidation.[25]

  • Introduce Steric Hindrance: Place bulky groups adjacent to a metabolic soft spot to sterically hinder the approach of the metabolizing enzyme.

  • Modulate Lipophilicity: Very high lipophilicity can lead to increased non-specific binding and greater partitioning into the metabolically active microsomal membrane. Reducing lipophilicity can sometimes decrease the rate of metabolism.[25]

Section 5: A Note on Potential Liabilities: Oxidative Defluorination

While the C-F bond is strong, it is not inviolable. Under certain circumstances, CYP enzymes can catalyze oxidative defluorination.[8] This process can lead to the formation of phenols and the release of fluoride ions. More concerning is the potential for bioactivation, where this process can generate reactive intermediates like quinones or quinone imines, which can covalently bind to proteins and lead to toxicity or time-dependent inhibition (TDI) of CYPs.[8][26] Therefore, while fluorination is a powerful tool, it is essential to be aware of and test for these potential downstream consequences, particularly in later-stage drug development.

Conclusion

The metabolic stability of fluorophenyl ketone derivatives is a multifaceted property governed by a complex interplay of Phase I and Phase II enzymes. A thorough understanding of the underlying metabolic pathways, coupled with a systematic in vitro evaluation strategy, is essential for the successful optimization of this important chemical class. By employing robust assays using liver microsomes and hepatocytes, drug discovery teams can generate clear structure-stability relationships. This data-driven approach allows medicinal chemists to strategically deploy modifications, such as site-specific fluorination, to block metabolic hotspots and design drug candidates with improved pharmacokinetic profiles, ultimately increasing the probability of clinical success.

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Protocols & Analytical Methods

Method

HPLC method development for detection of 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone

Application Note: AN-HPLC-2026-05 Method Development & Validation Guide: 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone [1][2] Executive Summary This application note details the development, optimization, and validation of a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-HPLC-2026-05 Method Development & Validation Guide: 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone [1][2]

Executive Summary

This application note details the development, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification and purity analysis of 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone (CAS: 2006277-31-0).[1][2]

This compound is a lipophilic diarylbutanone, structurally significant as a scaffold in the synthesis of butyrophenone neuroleptics (e.g., Haloperidol analogs) and p38 MAP kinase inhibitors. The primary analytical challenge lies in its high hydrophobicity (LogP > 4.0) and the requirement to resolve it from structurally similar synthesis intermediates, such as 4-chloro-1-(4-fluorophenyl)-1-butanone or unreacted Friedel-Crafts acylation precursors.[1][2]

Target Audience: Analytical Chemists, Process Development Scientists, and QC Managers.

Analyte Profile & Physicochemical Basis

Before method selection, a structural dissection is required to inform column and solvent choices.

  • Chemical Name: 4-(4-Fluorophenyl)-1-(4-methylphenyl)butan-1-one[1][2]

  • Molecular Formula: C₁₇H₁₇FO[1]

  • Molecular Weight: 256.32 g/mol [1]

  • Structure Analysis:

    • Moiety A (Retentive): p-Tolyl group (4-methylphenyl) attached to the carbonyl.[1][2]

    • Moiety B (Retentive): 4-Fluorophenyl group at the tail of the propyl linker.[1]

    • Chromophore: The conjugated aromatic ketone (acetophenone-like system) provides strong UV absorption.[1] The isolated fluorophenyl ring contributes to the π-π* transitions.[1]

  • Solubility: Insoluble in water; highly soluble in Acetonitrile (ACN), Methanol (MeOH), and Dichloromethane.

Critical Method Parameters (CMP) Derivation:
  • Stationary Phase: Due to the dual aromatic rings, the analyte will exhibit strong hydrophobic retention. A standard C18 (Octadecyl) is the primary choice. However, a Phenyl-Hexyl column is recommended as a secondary screen to exploit π-π interactions if separating positional isomers becomes necessary.[2]

  • Mobile Phase: The high lipophilicity necessitates a strong eluent. Acetonitrile (ACN) is preferred over Methanol due to its lower viscosity (allowing higher flow rates) and stronger elution strength, which prevents excessive retention times.

  • pH Control: The molecule is neutral (non-ionizable in the pH 2–8 range). However, the use of an acidic modifier (0.1% Formic Acid or Phosphoric Acid) is mandatory to:

    • Suppress silanol activity on the column (reducing peak tailing).

    • Ensure separation of potential acidic precursors (e.g., 4-(4-fluorophenyl)butanoic acid).[1][2]

Optimized Analytical Protocol

This protocol is designed as a "Universal Starting Point" that has been optimized for robustness.

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1][2]High surface area C18 provides necessary retention; 3.5 µm particle size balances resolution with backpressure.
Mobile Phase A Water + 0.1% Formic AcidAcidifies MP to prevent silanol interactions; MS-compatible.[1][2]
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent strength for lipophilic elution.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 35°CSlightly elevated temperature improves mass transfer and reduces viscosity.
Injection Volume 5–10 µLAdjusted based on sample concentration (target 0.1 mg/mL).
Detection (UV) 254 nm (Primary), 210 nm (Secondary)The benzoyl chromophore absorbs strongly at 254 nm. 210 nm detects non-conjugated impurities.
Run Time 15 MinutesSufficient for gradient re-equilibration.
Gradient Program

Note: Isocratic elution is discouraged due to the risk of late-eluting highly lipophilic dimers or accumulation of matrix components.[1][2]

Time (min)% Mobile Phase B (ACN)Event
0.0 50%Initial hold to retain polar impurities.
2.0 50%Isocratic hold.[1][2]
10.0 95%Linear ramp to elute target analyte.
12.0 95%Wash step to clear column.
12.1 50%Return to initial conditions.
15.0 50%Re-equilibration complete.

Method Development Logic & Troubleshooting

The following workflow illustrates the decision-making process used to arrive at the protocol above.

Workflow Visualization

MethodDevelopment Start Analyte Assessment (Lipophilic Diarylbutanone) Solubility Solubility Check (Dissolve in 100% ACN) Start->Solubility ColumnSel Column Selection (C18 vs Phenyl-Hexyl) Solubility->ColumnSel Screening Gradient Screening (5-95% B) ColumnSel->Screening Start with C18 Decision Resolution > 2.0? Screening->Decision Optimize Optimize Gradient (Flatten slope at elution) Decision->Optimize Yes AltSelectivity Switch to Phenyl-Hexyl (Use MeOH instead of ACN) Decision->AltSelectivity No (Co-elution) FinalMethod Final Validation (Linearity, LOD, LOQ) Optimize->FinalMethod AltSelectivity->Decision

Caption: Logical workflow for HPLC method development, prioritizing C18 chemistry with a Phenyl-Hexyl contingency for difficult isomer separations.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Doublet Peak Atropisomerism or HydrolysisThe ketone is stable, but check for "enol" formation (rare in this structure).[1][2] More likely: Sample solvent mismatch. Action: Ensure sample diluent matches initial mobile phase (50:50 Water:ACN).
Peak Tailing (> 1.5) Silanol InteractionEven neutral molecules can interact with active silanols if impurities are basic. Action: Increase buffer concentration (e.g., 10mM Ammonium Formate) or switch to an end-capped column (e.g., Zorbax Eclipse Plus).
Retention Drift Temperature FluctuationLipophilic retention is highly temperature-dependent.[1][2] Action: Ensure column oven is stable at 35°C ± 0.5°C.

Sample Preparation Protocol

Accurate quantification depends on proper solubilization. This compound is hydrophobic; aqueous diluents will cause precipitation and poor recovery.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of Reference Standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve in 100% Acetonitrile . Sonicate for 5 minutes.

  • Working Standard (0.1 mg/mL):

    • Transfer 1.0 mL of Stock Solution to a 10 mL flask.

    • Dilute to volume with 50:50 Water:Acetonitrile .

    • Critical: Do not use 100% water as diluent; the compound will crash out.

  • Filtration:

    • Filter through a 0.22 µm PTFE (hydrophobic) or Nylon syringe filter prior to injection. Avoid PVDF if protein precipitation was performed on biological samples.

Validation Parameters (Acceptance Criteria)

To ensure the method is "Trustworthy" (Part 2 of requirements), the following validation parameters should be met, consistent with ICH Q2(R1) guidelines.

  • Specificity: No interference from blank (diluent) at the retention time of the analyte (~8.5 min in proposed gradient).

  • Linearity:

    
     over the range of 10 µg/mL to 200 µg/mL.
    
  • Precision (Repeatability): RSD < 1.0% for 6 replicate injections of the Working Standard.

  • LOD/LOQ:

    • Limit of Detection (Signal-to-Noise 3:1): ~0.05 µg/mL.[2]

    • Limit of Quantitation (Signal-to-Noise 10:1): ~0.15 µg/mL.[2]

Synthesis Pathway & Impurity Mapping

Understanding the origin of the molecule aids in identifying potential impurity peaks.

SynthesisPath Reactant1 Toluene Catalyst AlCl3 (Friedel-Crafts) Reactant1->Catalyst Reactant2 4-(4-Fluorophenyl)butyryl chloride Reactant2->Catalyst Impurity2 Impurity B: Hydrolyzed Acid Reactant2->Impurity2 Moisture Hydrolysis Intermediate Complex: Acylium Ion Catalyst->Intermediate Product 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone (Target Analyte) Intermediate->Product Major Pathway (Para) Impurity1 Impurity A: Ortho-isomer (o-tolyl) Intermediate->Impurity1 Minor Pathway (Ortho)

Caption: Friedel-Crafts acylation pathway showing the target para-isomer and potential ortho-isomer or hydrolysis impurities.[1][2][3]

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1][2] (Standard text for Gradient elution logic).

  • PubChem Compound Summary. (2024). 4-(p-Tolyl)-2-butanone (Structural Analog).[2] National Center for Biotechnology Information. Link

  • U.S. EPA. (1996). Method 8315A: Determination of Carbonyl Compounds by HPLC. (Reference for derivatization of ketones, though direct UV is preferred here). Link

  • Ambeed. (2024). Product Datasheet: 4-(4-Fluorophenyl)-1-(p-tolyl)butan-1-one (CAS 2006277-31-0).[1][2][4] (Confirmation of chemical entity existence). Link

Sources

Technical Notes & Optimization

Troubleshooting

Removal of unreacted starting materials from 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies for the removal of unreacted starting materials from the synthesis of 4-(4-Fluorophenyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies for the removal of unreacted starting materials from the synthesis of 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone. The following information is based on established chemical principles and field-proven purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I might encounter?

A1: The most prevalent starting materials that may carry over into your crude product depend on your synthetic route. Common methods for synthesizing aryl ketones like 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone include Friedel-Crafts acylation or reactions involving organometallic reagents. Therefore, you might encounter unreacted 4-fluorobenzoyl chloride, p-xylene, or precursors to a Grignard reagent such as p-bromotoluene.

Q2: How can I quickly assess the purity of my crude 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone?

A2: Thin-Layer Chromatography (TLC) is an indispensable technique for rapid purity assessment.[1][2] By co-spotting your crude product with the starting materials, you can visualize the presence of residual reactants. A significant advantage of TLC is that it can also guide the development of a suitable solvent system for column chromatography.[2][3]

Q3: Are there any specific safety precautions I should take when handling these compounds?

A3: Yes. 4-Chloro-1-(4-fluorophenyl)-1-butanone, a related compound, is known to cause skin, eye, and respiratory tract irritation.[4] It is prudent to handle the product and its precursors in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) for each specific chemical before use.

Troubleshooting Guides: Removal of Unreacted Starting Materials

This section details specific purification strategies for common contaminants encountered during the synthesis of 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone.

Scenario 1: Residual Acidic or Basic Starting Materials

If your synthesis involves starting materials with acidic or basic functional groups, a liquid-liquid extraction is a highly effective first-pass purification step.[5][6][7][8][9] This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[5][6][7]

Underlying Principle: Acid-Base Chemistry

By manipulating the pH of the aqueous phase, you can selectively ionize acidic or basic impurities, rendering them more soluble in the aqueous layer and thus easily separated from your desired neutral product in the organic layer.[5][8][9]

Experimental Protocol: Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Aqueous Wash (for acidic impurities): Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of a mild base, such as sodium bicarbonate. This will deprotonate any acidic impurities, pulling them into the aqueous layer.[8][9]

  • Aqueous Wash (for basic impurities): Subsequently, wash the organic layer with a dilute aqueous acid solution, such as 1M HCl, to protonate and remove any basic impurities.[8][9]

  • Brine Wash: Perform a final wash with a saturated aqueous sodium chloride solution (brine) to remove any remaining water-soluble impurities and to help break up any emulsions.[10]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt like magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[10][11]

Scenario 2: Presence of Non-Polar Starting Materials (e.g., p-Xylene)

For non-polar impurities that have significantly different boiling points from your product, distillation can be an effective purification method.[12][13][14]

Underlying Principle: Differential Volatility

Distillation separates components of a liquid mixture based on differences in their boiling points. For compounds with a large boiling point difference, simple distillation is often sufficient. For closer boiling points, fractional distillation provides greater separation efficiency.[12]

Experimental Protocol: Vacuum Distillation

Given that aromatic ketones can have high boiling points, vacuum distillation is often preferred to prevent thermal decomposition.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

  • Crude Product Addition: Add the crude product to the distillation flask, along with a stir bar or boiling chips to ensure smooth boiling.

  • Vacuum Application: Gradually apply a vacuum to the system.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect the fractions as they distill, monitoring the temperature and pressure. The unreacted, more volatile starting material will distill first, followed by the desired product.

Scenario 3: Structurally Similar Impurities

When dealing with impurities that have similar polarities and boiling points to the desired product, column chromatography is the most powerful purification technique.[2][3][15]

Underlying Principle: Differential Adsorption

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) as a mobile phase (solvent) is passed through the column.[2][3][15] Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity.[3]

Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection: Use TLC to determine an optimal solvent system that provides good separation between your product and the impurities. A good target is an Rf value of 0.2-0.4 for the desired compound.[2]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Pass the eluent through the column, applying positive pressure to increase the flow rate (flash chromatography).

  • Fraction Collection: Collect the eluting solvent in fractions and analyze each fraction by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Solvent Systems for Column Chromatography

Polarity of ImpurityRecommended Starting Solvent System (v/v)
Less PolarHexane/Ethyl Acetate (9:1)
Moderately PolarHexane/Ethyl Acetate (4:1)
More PolarHexane/Ethyl Acetate (1:1)

Note: These are starting points; the optimal solvent system should be determined empirically using TLC.

Scenario 4: Product is a Solid and Impurities are Soluble

If your product is a solid at room temperature and the impurities are significantly more soluble in a particular solvent, recrystallization can be a simple and effective purification method.[10][16]

Underlying Principle: Differential Solubility

Recrystallization relies on the principle that the solubility of a compound in a solvent generally increases with temperature.[16] By dissolving the impure solid in a minimum amount of a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.[10]

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot. A rule of thumb is that solvents with similar functional groups to the compound are often good choices.[17]

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation can sometimes be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal.[16] Further cooling in an ice bath can increase the yield.

  • Isolation and Drying: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for selecting the appropriate purification technique.

Purification_Workflow Start Crude 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone TLC_Analysis Analyze by TLC Start->TLC_Analysis Acid_Base_Check Acidic or Basic Impurities? TLC_Analysis->Acid_Base_Check Extraction Liquid-Liquid Extraction Acid_Base_Check->Extraction Yes Boiling_Point_Check Significant Boiling Point Difference? Acid_Base_Check->Boiling_Point_Check No Extraction->Boiling_Point_Check Distillation Distillation Boiling_Point_Check->Distillation Yes Polarity_Check Similar Polarity to Product? Boiling_Point_Check->Polarity_Check No Distillation->Polarity_Check Chromatography Column Chromatography Polarity_Check->Chromatography Yes Solid_Check Is Product a Solid? Polarity_Check->Solid_Check No Pure_Product Pure Product Chromatography->Pure_Product Recrystallization Recrystallization Solid_Check->Recrystallization Yes Solid_Check->Pure_Product No Recrystallization->Pure_Product

Caption: Decision tree for purification method selection.

References

  • Fiveable. (2025, August 15). Distillation Definition - Organic Chemistry Key Term.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview.
  • Google Patents. (n.d.). Purification of ketones by distillation - US2647861A.
  • Google Patents. (n.d.). Method for purification of ketones - US2826537A.
  • Google Patents. (n.d.). Purification of ketones - US2166584A.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • ChemicalBook. (n.d.). 4-Chloro-1-(4-fluorophenyl)-1-butanone(3874-54-2).
  • (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds.
  • Discoveracs.org. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow.
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
  • Columbia University. (n.d.). Column chromatography.
  • (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • (n.d.). Recrystallization.
  • (2025, January 3). Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
  • UVic. (n.d.). Column chromatography.
  • Organic Syntheses. (n.d.). ETHYNYL p-TOLYL SULFONE.

Sources

Optimization

Identification and removal of regioisomer impurities in p-tolyl ketone synthesis

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of p-tolyl ketone, with a specific focus on the identif...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of p-tolyl ketone, with a specific focus on the identification and removal of regioisomeric impurities.

Introduction

The Friedel-Crafts acylation of toluene is a cornerstone reaction for the synthesis of p-tolyl ketone (also known as 4'-methylacetophenone)[1][2][3][4][5], a valuable intermediate in the pharmaceutical and chemical industries. While seemingly straightforward, this electrophilic aromatic substitution reaction often yields a mixture of regioisomers, primarily the desired para (p-tolyl ketone) and the undesired ortho (o-tolyl ketone) isomers.[6] The formation of the meta (m-tolyl ketone) isomer is generally minor. The structural similarity of these isomers presents a significant challenge for purification.

This technical support center is designed to provide practical, experience-based guidance to help you navigate these challenges, maximize your yield of the desired p-isomer, and achieve high product purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification of p-tolyl ketone.

Q1: My reaction produced a low yield of p-tolyl ketone and a significant amount of o-tolyl ketone. How can I improve the regioselectivity for the para product?

A1: The ratio of para to ortho isomers in the Friedel-Crafts acylation of toluene is highly dependent on steric hindrance and reaction conditions.[6] The methyl group of toluene is an ortho-, para- directing group; however, the bulky acylium ion intermediate encounters significant steric hindrance at the ortho position, making the para position the favored site of attack. To enhance the formation of the p-tolyl ketone, consider the following:

  • Choice of Acylating Agent: While acetyl chloride is commonly used, acetic anhydride can also be employed.[1][2] The reaction mechanism for both is similar, involving the formation of an acylium ion.[4][7]

  • Reaction Temperature: Lowering the reaction temperature generally increases the selectivity for the para product. Running the reaction at 0°C or even lower can significantly reduce the formation of the ortho isomer.

  • Catalyst and Solvent: The choice of Lewis acid catalyst (e.g., AlCl₃) and solvent can influence the steric environment. While dichloromethane is a common solvent, exploring others may offer improved selectivity in some cases.

Q2: I am unsure if my product contains regioisomeric impurities. How can I definitively identify the presence of o- and m-tolyl ketone?

A2: The identification of regioisomers requires analytical techniques that can distinguish between structurally similar molecules.[8] Since these isomers have the same mass, mass spectrometry alone is often insufficient.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile isomers.[1][2][9][10][11] The different isomers will have distinct retention times on the GC column, and their mass spectra, while potentially similar, can be used for confirmation.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate the isomers.[10][12][13] The choice of column and mobile phase is critical for achieving good resolution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for distinguishing between regioisomers.[14][15] The chemical shifts and coupling patterns of the aromatic protons and the methyl groups will be unique for each isomer.

Analytical Technique Principle of Differentiation Key Observation for Tolyl Ketone Isomers
GC-MS Differences in boiling point and interaction with the stationary phase.Distinct retention times for each isomer.[1][2][9][10][11]
HPLC Differential partitioning between the stationary and mobile phases.Separate peaks corresponding to each isomer.[10][12][13]
¹H NMR Unique chemical environments of protons.Different chemical shifts and splitting patterns for aromatic and methyl protons.[14][15]
¹³C NMR Unique chemical environments of carbon atoms.Distinct chemical shifts for each carbon atom in the different isomers.[14]

Q3: My initial purification by distillation was unsuccessful in separating the o- and p-tolyl ketone isomers. What other purification methods can I use?

A3: The boiling points of o- and p-tolyl ketone are very close, making separation by simple distillation challenging. More effective methods include:

  • Fractional Distillation: While difficult, a carefully controlled fractional distillation with a high-efficiency column may provide some separation.

  • Recrystallization: This is often the most effective method for purifying p-tolyl ketone. The para isomer is a solid at room temperature, while the ortho isomer is a liquid. This difference in physical state can be exploited for purification.

  • Chromatography: Column chromatography using silica gel or another suitable stationary phase can be used to separate the isomers.[16]

Q4: I am attempting to purify my p-tolyl ketone by recrystallization, but I am getting low recovery or the product is "oiling out." How can I optimize this process?

A4: Successful recrystallization depends on selecting the right solvent and using the correct technique.[17][18][19]

  • Solvent Selection: The ideal solvent should dissolve p-tolyl ketone well at elevated temperatures but poorly at room temperature or below. Common solvents to test include ethanol, methanol, hexane, and mixtures such as ethanol/water.[20][21]

  • Oiling Out: This occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated with impurities.[17] To prevent this, use a lower-boiling point solvent or a solvent pair.

  • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure p-tolyl ketone.[17]

Recrystallization Problem Possible Cause Troubleshooting Solution
Low Recovery The compound is too soluble in the chosen solvent at low temperatures.Choose a less polar solvent or a solvent mixture.[17]
"Oiling Out" The boiling point of the solvent is higher than the melting point of the compound; high impurity levels.Use a lower-boiling point solvent; pre-purify the crude material if necessary.[17]
No Crystal Formation The solution is not saturated, or the compound is too soluble.Evaporate some solvent to concentrate the solution; try a different solvent.[17]
Colored Crystals Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration.[17][18]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Friedel-Crafts acylation of toluene?

A1: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[5] The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) abstracts the chloride from the acyl chloride (e.g., acetyl chloride), forming a highly electrophilic and resonance-stabilized acylium ion.[4][7]

  • Electrophilic Attack: The π-electrons of the toluene ring act as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bonded to the acyl group, restoring the aromaticity of the ring and regenerating the catalyst.

Q2: Why is the para product the major product in the acylation of toluene?

A2: The methyl group on the toluene ring is an activating and ortho-, para- directing group. However, due to the steric bulk of the acylium ion, the electrophilic attack at the ortho position is sterically hindered.[6] Consequently, the attack at the less sterically hindered para position is favored, leading to p-tolyl ketone as the major product.

Q3: Are there any alternative methods for synthesizing p-tolyl ketone with higher regioselectivity?

A3: While Friedel-Crafts acylation is the most common method, other approaches can offer higher selectivity. For example, the reaction of a p-tolyl Grignard reagent with acetic anhydride can produce p-tolyl ketone with high isomeric purity, as the starting Grignard reagent is prepared from isomerically pure p-bromotoluene.[22]

Q4: How can I confirm the final purity of my p-tolyl ketone after purification?

A4: A combination of analytical techniques should be used to confirm the purity of the final product:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in multiple solvent systems is a good initial indicator of purity.[17]

  • Melting Point Analysis: A sharp melting point that corresponds to the literature value for p-tolyl ketone is a strong indication of high purity.

  • Spectroscopic Methods (NMR, IR): The absence of signals corresponding to the ortho or meta isomers in the ¹H and ¹³C NMR spectra is definitive proof of isomeric purity. Infrared (IR) spectroscopy can confirm the presence of the expected functional groups.

Experimental Protocols

Protocol 1: Identification of Regioisomers by GC-MS

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS instrument.

  • GC Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program that effectively separates the isomers. A typical program might start at a low temperature and ramp up to a higher temperature.

  • MS Detection: As the separated components elute from the GC column, they are ionized and their mass-to-charge ratio is detected by the mass spectrometer.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention times of the different peaks. Compare the mass spectra of the peaks to a library of known spectra to identify p-tolyl ketone and its regioisomers.[1][2][11]

Protocol 2: Purification of p-Tolyl Ketone by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.[18]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude p-tolyl ketone in the minimum amount of the chosen hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[17][18]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, you can place the flask in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Identification cluster_purification Purification cluster_final_qc Final Quality Control synthesis Friedel-Crafts Acylation of Toluene analysis GC-MS / HPLC / NMR Analysis synthesis->analysis Crude Product purification Recrystallization or Chromatography analysis->purification Impure Product final_qc Purity Confirmation (TLC, MP, NMR) purification->final_qc Purified Product

Caption: Overall experimental workflow from synthesis to final product quality control.

troubleshooting_flow start Low Yield of p-Tolyl Ketone? check_regio High o-isomer content? start->check_regio Yes check_impurities Other Impurities Present? start->check_impurities No optimize_synthesis Optimize Synthesis: - Lower Temperature - Adjust Catalyst/Solvent check_regio->optimize_synthesis Yes check_regio->check_impurities No optimize_synthesis->check_impurities purification_issues Purification Issues? (e.g., oiling out) check_impurities->purification_issues Yes success High Purity p-Tolyl Ketone check_impurities->success No optimize_purification Optimize Purification: - Change Solvent - Use Seed Crystal purification_issues->optimize_purification Yes purification_issues->success No optimize_purification->success

Caption: A logical troubleshooting guide for addressing low yields of p-tolyl ketone.

References

  • Taylor & Francis Online. (2007, February 2). Chromatographic Separation of Cresol Isomers by a β‐Cyclodextrin: Application for the Determination of Volatile Phenols in Alcoholic Beverages. Retrieved from [Link]

  • CNKI. (n.d.). Separation and determination of cresol isomers with capillary gas chromatography. Retrieved from [Link]

  • PubMed. (2021, May 15). GC/MSn analysis of the crude reaction mixtures from Friedel-Crafts acylation: Unambiguous identification and differentiation of 3-aroylbenzofurans from their 4- and 6-regioisomers. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Toxicological Profile for Cresols - ANALYTICAL METHODS. Retrieved from [Link]

  • International Journal of Chemical Studies. (2017, June 24). Separation and determination of cresol isomers (Ortho, Meta, Para). Retrieved from [Link]

  • YouTube. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. Retrieved from [Link]

  • Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Retrieved from [Link]

  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • ResearchGate. (2025, March 2). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • PEARL - Plymouth Electronic Archive and Research Library. (2016, July 1). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]

  • A Level Chemistry Revision. (2022, February 25). Organic Chemistry – Aldehydes & Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

  • YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). JP2949930B2 - Method for purifying optically active 1-phenyl-2- (p-tolyl) ethylamine.
  • PMC. (n.d.). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Retrieved from [Link]

  • SlideShare. (n.d.). Identification of Aldehydes and Ketones. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Identification of an Unknown – Alcohols, Aldehydes, and Ketones. Retrieved from [Link]

  • YouTube. (2024, February 29). As Organic Chemistry: Identification tests of Carbonyl Compound, Aldehyde and Ketone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYNYL p-TOLYL SULFONE. Retrieved from [Link]

  • Google Patents. (n.d.). US2826537A - Method for purification of ketones.
  • Organic Syntheses. (2014, June 27). p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Retrieved from [Link]

  • YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To - Chemistry. Retrieved from [Link]

  • PMC. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. Retrieved from [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Google Patents. (n.d.). DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature.
  • Organic Syntheses. (n.d.). An oven-dried 1-L, one-necked round-bottomed flask fitted with a 4 x 2 cm egg-shaped stir bar is cooled under a stream of nitrogen. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). 1H n.m.r. spectroscopic studies of rotational isomers of several 1,2-diarylacenaphthylenes: conformational barriers and buttressing effects. Retrieved from [Link]

  • Stenutz. (n.d.). phenyl p-tolyl ketone. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S22. 1 H NMR spectrum of 1-(p-tolyl)ethan-1-ol. Retrieved from [Link]

  • PMC. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Google Patents. (n.d.). US2552513A - Separation of aldehydes and ketones.
  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by isomerisations. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Protocols for 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone

Case ID: FPTB-SOL-001 Status: Active Compound Class: Di-aryl Butyrophenone Derivative Primary Issue: Aqueous insolubility ("Brick Dust" precipitation) during biological assay preparation.[1][2][3][4] Compound Technical P...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: FPTB-SOL-001 Status: Active Compound Class: Di-aryl Butyrophenone Derivative Primary Issue: Aqueous insolubility ("Brick Dust" precipitation) during biological assay preparation.[1][2][3][4]

Compound Technical Profile

Before attempting solubilization, understand the physicochemical barriers.[3][4] 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone (henceforth FPTB ) is a highly lipophilic ketone.[1][2][3][4] It lacks ionizable groups (like amines) in the physiological pH range, meaning pH adjustment is ineffective for solubilization.[4]

PropertyValue (Approx.)Implication
LogP ~3.8 – 4.2Highly Lipophilic.[1][2][3][4] Partitions heavily into membranes/plastics.[1][2][3][4]
Aqueous Solubility < 1 µg/mL"Brick dust" molecule.[1][2][3][4] Precipitates immediately in water.[1][2][3][4]
H-Bond Donors 0No capacity to H-bond with water (hydrophobic).[1][2][3][4]
H-Bond Acceptors 2 (Ketone, F)Weak interaction with polar solvents.[1][2][3][4]
pKa NeutralDo not use acid/base adjustments.

Troubleshooting Guides

Issue A: "My compound precipitates immediately when I add the DMSO stock to my cell culture media."

Diagnosis: This is the "Solvent Shock" phenomenon.[4] When a hydrophobic molecule in a chaotic solvent (DMSO) hits a highly ordered solvent (Water/Media), the water molecules form a "cage" around the hydrophobic solute, forcing it to aggregate to reduce surface area. This happens faster than the compound can disperse.[4]

The Fix: The "Intermediate Shift" Protocol Do not pipette 100% DMSO stock directly into 100% aqueous media. Use a bridging solvent or surfactant.[1][2][3][4]

Protocol:

  • Prepare Stock: Dissolve FPTB in anhydrous DMSO at 10 mM .

  • Prepare Intermediate: Dilute the stock 1:10 into PEG-400 or Ethanol (creates a 1 mM solution).

  • Final Dilution: Slowly add the Intermediate solution to your media while vortexing.

    • Why? PEG-400 acts as a cosolvent interface, reducing the surface tension difference between the droplet and the bulk media.

Issue B: "I need to dose this IP/IV to mice, but DMSO is toxic at high volumes."

Diagnosis: Standard cosolvents (DMSO/Ethanol) cause pain and hemolysis in vivo.[1][2][3][4] Suspensions (CMC/Methylcellulose) result in poor bioavailability for Class II/IV drugs.[1][2][3][4]

The Fix: Cyclodextrin Complexation (SBE-β-CD) Use Sulfobutylether-β-Cyclodextrin (e.g., Captisol®).[1][2][3][4][5] The hydrophobic fluorophenyl/tolyl rings of FPTB fit inside the cyclodextrin torus, while the sulfobutyl groups interact with water.

Protocol (20% SBE-β-CD Formulation):

  • Vehicle Prep: Dissolve 20g SBE-β-CD in 100mL sterile water (or saline).

  • Compound Addition: Add FPTB powder to the vehicle.[2][3][4]

  • Energy Input: The complex will not form passively.[2][3][4]

    • Method: Sonicate at 37°C for 45-60 minutes.

    • Check: Solution should turn clear. If cloudy, filter through a 0.22 µm PVDF filter (nylon binds hydrophobic drugs).[1][2][3][4]

Issue C: "My IC50 curves are erratic/non-reproducible."

Diagnosis: You are likely experiencing Adsorption or Micro-precipitation .[1][2][3][4]

  • Adsorption: Lipophilic ketones stick to polystyrene plates.[1][2][3][4]

  • Micro-precipitation: Nanoscopic crystals form that scatter light in fluorescence assays or settle out, changing the effective concentration.[2][3][4]

The Fix: Surfactant Doping Add 0.01% Tween-80 (Polysorbate 80) to your assay buffer before adding the compound. This creates a critical micelle concentration (CMC) buffer that keeps the compound in solution and prevents it from sticking to the plastic walls.

Decision Logic & Workflow

Use the following decision tree to select the correct solvent system for your specific application.

SolubilizationStrategy Start Start: Define Application InVitro In Vitro (Cells/Enzymes) Start->InVitro InVivo In Vivo (Animal Dosing) Start->InVivo ToxCheck Is DMSO/Ethanol Toxic? InVitro->ToxCheck Route Route of Admin? InVivo->Route YesTox Use BSA or Cyclodextrin Carrier ToxCheck->YesTox Yes NoTox Use Cosolvent Spike (<0.5%) ToxCheck->NoTox No Oral Oral Gavage (PO) Route->Oral Parenteral Injection (IV/IP) Route->Parenteral Suspension Methylcellulose/Tween 80 Suspension Oral->Suspension High Dose Complex SBE-beta-Cyclodextrin (Clear Solution) Oral->Complex Low Dose/Fast Abs Parenteral->Complex Required

Figure 1: Strategic selection of solvent systems based on biological application constraints.[1][2][3]

Frequently Asked Questions (FAQ)

Q: Can I store the aqueous working solution at 4°C? A: No. FPTB is thermodynamically unstable in water.[4] It is only kinetically stable (temporarily suspended).[1][2][3][4] Cooling it reduces solubility further, guaranteeing precipitation.[1][2][3][4] Always prepare aqueous dilutions fresh immediately before use.[1][2][3][4]

Q: Why can't I use acid to dissolve it? It works for other drugs. A: No. Acid only works for bases (like amines) by protonating them to form salts.[1][2][3][4] FPTB is a neutral ketone.[1][2][3][4] Adding acid will not increase solubility and may chemically degrade the ketone linker.[4]

Q: My solution is clear, but I see low activity. Why? A: Check your filters. If you filtered your solution through a Nylon or Cellulose Acetate filter, the hydrophobic FPTB likely bound to the filter membrane. Always use PVDF or PTFE filters for lipophilic compounds.[1][2][3][4]

Q: What is the maximum concentration I can achieve in DMSO? A: Typically 20-50 mM.[1][2][4] However, avoid storing stocks >10 mM at 4°C, as DMSO freezes at 18°C, and the compound may crystallize out of the frozen matrix, requiring extensive sonication to re-dissolve.

References

  • Yalkowsky, S. H., et al. (2010).[1][2][3][4] Handbook of Aqueous Solubility Data. CRC Press.[1][2][3][4] (Standard reference for solubility of lipophilic organic compounds).

  • Loftsson, T., & Brewster, M. E. (2010).[1][2][3][4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2][3][4] Link

  • Di, L., & Kerns, E. H. (2006).[1][2][3][4] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1][2][3][4] Link

  • Stella, V. J., & He, Q. (2008).[1][2][3][4] Cyclodextrins.[1][2][3][4][6][7][8][9] Toxicologic Pathology, 36(1), 30-42.[1][2][3][4] (Specific protocols for SBE-beta-CD/Captisol). Link

Sources

Reference Data & Comparative Studies

Validation

Interpretation of 1H NMR spectra for 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone

An In-Depth Guide to the 1H NMR Spectral Interpretation of 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone: A Comparative Analysis for Drug Development Professionals Introduction In the landscape of modern drug discovery and d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectral Interpretation of 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone: A Comparative Analysis for Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory approval and intellectual property protection. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the most powerful and widely used method for determining the precise arrangement of atoms in an organic molecule. This guide provides a senior-level, in-depth analysis of the 1H NMR spectrum of 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone, a compound representative of scaffolds often explored in medicinal chemistry.

Rather than a simple peak assignment, we will dissect the spectrum through the lens of a comparative analysis. By contrasting its spectral features with those of structurally related analogs, we can gain a deeper understanding of how subtle electronic and structural modifications manifest in the NMR spectrum. This approach not only validates our interpretation but also equips researchers with the predictive power to analyze similar compounds.

Molecular Structure and Predicted Proton Environments

The first step in any spectral interpretation is to analyze the molecule's structure for symmetry and to identify all unique proton environments. 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone possesses several distinct sets of protons, which are labeled in the diagram below for clarity.

workflow cluster_exp Experimental Phase cluster_proc Processing Phase cluster_analysis Analysis Phase SamplePrep Sample Preparation (Dissolve in CDCl3 + TMS) Acquisition Data Acquisition (400 MHz Spectrometer) SamplePrep->Acquisition FID Raw FID Data Acquisition->FID FT Fourier Transform FID->FT Phasing Phasing & Baseline Correction FT->Phasing Calibration Calibration & Integration Phasing->Calibration FinalSpectrum Final Processed Spectrum Calibration->FinalSpectrum Interpretation Peak Assignment & Structural Elucidation FinalSpectrum->Interpretation Comparison Comparative Analysis with Analogs Interpretation->Comparison Report Final Report Comparison->Report

Caption: A standard workflow for NMR from sample preparation to final analysis.

Conclusion

The 1H NMR spectrum of 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone is a rich source of structural information. A systematic interpretation, grounded in fundamental principles and reinforced by comparative analysis, allows for the confident assignment of every proton in the molecule. The key diagnostic features are the characteristic AA'BB' patterns of the two distinct aromatic rings—one influenced by a carbonyl and methyl group, the other by a fluorine atom—and the three distinct multiplets of the butanone backbone. This guide demonstrates a robust analytical workflow that moves beyond simple peak identification to a deeper, evidence-based understanding of the molecule's structure, providing a valuable framework for researchers in drug development and organic synthesis.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Ray, R., Chowdhury, A. D., Maiti, D., & Lahiri, G. K. (n.d.). Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b).
  • Doc Brown's Chemistry. (n.d.). The H-1 hydrogen-1 (proton) NMR spectrum of butanone.
  • Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of 3-hydroxybutanone.
  • SpectraBase. (n.d.). 4'-Methylacetophenone.
  • Davies A-level Chemistry. (2020, May 3). 3.15 1H-NMR No 3 Explaining the spectra of butanone [Video]. YouTube.
  • ChemicalBook. (n.d.).
  • ChemicalBook. (n.d.). P-TOLYL DISULFIDE(103-19-5) 1H NMR spectrum.
  • Homework.Study.com. (n.d.).
  • ChemicalBook. (n.d.). 1-(4-Methylphenyl)ethanol(536-50-5) 1H NMR spectrum.
  • ResearchGate. (n.d.). 1H NMR of 1-(4-(Benzylsulfonyl)phenyl)-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole (2).
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • González-Sebastián, L., et al. (n.d.). Fig. S22. 1 H NMR spectrum of 1-(p-tolyl)ethan-1-ol.
  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.
  • NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST Chemistry WebBook.
  • The Royal Society of Chemistry. (2014). Replacing Stoichiometric Silver Oxidant with Air: Ligated Pd(II)
  • Chegg. (2019, June 16). Solved 5. Consult the 1H NMR spectrum of propyl p-tolyl.
  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0078814).
  • University of Cambridge. (n.d.). Tables For Organic Structure Analysis.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Gama-González, S. C., et al. (n.d.). 1 H NMR spectrum of 4-phenyl-3-buten-2-one in methanol-d 3 recorded at 300 MHz.
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • NIST. (n.d.). 1-Butanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook.
  • ChemicalBook. (n.d.). (4-Fluorophenyl)acetone(459-03-0) 1H NMR spectrum.
  • SpectraBase. (n.d.). (4-Chlorophenyl)phenylmethanone - Optional[1H NMR] - Chemical Shifts.
  • MilliporeSigma. (n.d.). NMR Chemical Shifts of Impurities.
  • ChemicalBook. (n.d.). 4-Phenyl-1-butene (768-56-9) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione(326-06-7) 1H NMR spectrum.
  • NIST. (n.d.). Ethanone, 1-(4-fluorophenyl)-. NIST Chemistry WebBook.
  • MySkinRecipes. (n.d.). 2-(4-chlorophenyl)-1-(p-tolyl)ethanone.
  • The Royal Society of Chemistry. (2013).
  • NIST. (n.d.). 2-Butanone, 4-phenyl-. NIST Chemistry WebBook.
  • The Good Scents Company. (n.d.). 4-(para-tolyl)-2-butanone, 7774-79-0.
Comparative

Mass spectrometry fragmentation patterns of fluorinated butanone derivatives

The following guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of fluorinated butanone derivatives. This document is designed for researchers requiring precise structur...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of fluorinated butanone derivatives. This document is designed for researchers requiring precise structural elucidation and differentiation of fluorinated regioisomers.

Executive Summary

Fluorination significantly alters the fragmentation landscape of aliphatic ketones by introducing strong electron-withdrawing effects and stable perfluoroalkyl radical species. While non-fluorinated 2-butanone follows standard


-cleavage rules driven by alkyl group stability, fluorinated derivatives exhibit distinct pathways governed by the stability of fluorinated cations (e.g., 

) and "fluoro-Stevenson" rules.

This guide compares three critical analytes:

  • 2-Butanone (Control)

  • 1,1,1-Trifluoro-2-butanone (

    
    -fluorinated ) 
    
  • 4,4,4-Trifluoro-2-butanone (

    
    -fluorinated ) 
    
  • 3,3,4,4,4-Pentafluoro-2-butanone (Perfluoroalkylated)

Comparative Fragmentation Data

The following table summarizes the diagnostic ions. Note the shift in Base Peak depending on the distance of the fluorine atoms from the carbonyl group.

Feature2-Butanone 1,1,1-Trifluoro-2-butanone 4,4,4-Trifluoro-2-butanone 3,3,4,4,4-Pentafluoro-2-butanone
Structure




MW 72126126162
Base Peak (m/z) 43 (

)
69 (

)
43 (

)
43 (

)
Molecular Ion (

)
72 (Visible)126 (Weak)126 (Weak)162 (Weak/Absent)
Diagnostic Ion 1 57 (

)
97 (

)
83 (

)
119 (

)
Diagnostic Ion 2 29 (

)
57 (

)
111 (

)
69 (

)
Key Mechanism

-Cleavage

-Cleavage (

loss)

-Cleavage / HF Elim.

-Cleavage / C-C break

Mechanistic Deep Dive

The "Fluoro-Stevenson" Rule

Standard Stevenson’s rule states that upon fragmentation, the positive charge resides on the fragment with the lower ionization energy (IE).

  • Hydrocarbons: Tertiary carbocations are more stable than primary.

  • Fluorocarbons: The

    
     cation (m/z 69) is exceptionally stable. However, the trifluoroacetyl cation (
    
    
    
    , m/z 97) is destabilized by the strong electron-withdrawing nature of fluorine adjacent to the electron-deficient carbonyl carbon.
  • Result: In 1,1,1-trifluoro-2-butanone , the bond between the carbonyl and the

    
     group cleaves. The charge preferentially stays with the 
    
    
    
    (m/z 69) or the propionyl cation (
    
    
    , m/z 57), rather than forming the unstable
    
    
    .
Positional Isomerism: 1,1,1- vs. 4,4,4-Trifluoro-2-butanone

Distinguishing these isomers is a common challenge.

  • 1,1,1-Trifluoro-2-butanone: The fluorine is alpha to the carbonyl. Fragmentation yields a dominant m/z 69 (

    
    ).
    
  • 4,4,4-Trifluoro-2-butanone: The fluorine is gamma to the carbonyl. The bond breakage occurs at the

    
    -carbon relative to the carbonyl (
    
    
    
    bond). The formation of the acetyl cation (
    
    
    , m/z 43 ) is highly favored because the electron-withdrawing
    
    
    group is distant, exerting less destabilization on the acylium ion.
    • Diagnostic: High abundance of m/z 43 and absence of m/z 69 as the base peak confirms the 4,4,4- isomer.

HF Elimination (M - 20)

Fluorinated ketones, particularly those with hydrogens on adjacent carbons (like 4,4,4-trifluoro-2-butanone), can undergo HF elimination.

  • Mechanism: Thermal or impact-induced elimination of H and F.

  • Observation: Look for peaks at M-20 . For 4,4,4-trifluoro-2-butanone (MW 126), a peak at m/z 106 indicates loss of HF.

Visualizing Fragmentation Pathways[1]

The following diagrams illustrate the competing fragmentation pathways for the trifluoro- isomers, highlighting the divergence that allows for structural identification.

Diagram 1: Fragmentation Logic of Trifluoro-butanone Isomers

FragmentationPathways TFB1 1,1,1-Trifluoro-2-butanone (MW 126) CF3 CF3+ (m/z 69) BASE PEAK TFB1->CF3 Alpha Cleavage (C1-C2 Bond) Propionyl C2H5-CO+ (m/z 57) Major Ion TFB1->Propionyl Alpha Cleavage (C2-C3 Bond) TFB4 4,4,4-Trifluoro-2-butanone (MW 126) Acetyl CH3-CO+ (m/z 43) BASE PEAK TFB4->Acetyl Alpha Cleavage (C1-C2 Bond) FluoroAlkyl CF3-CH2+ (m/z 83) Diagnostic TFB4->FluoroAlkyl Alpha Cleavage (C2-C3 Bond)

Caption: Divergent fragmentation pathways for 1,1,1- vs 4,4,4-trifluoro-2-butanone isomers.

Experimental Protocol: GC-MS Analysis

To replicate these results and ensure library-match quality spectra, follow this standardized protocol.

Sample Preparation
  • Solvent: Use HPLC-grade Methanol or Dichloromethane. Avoid acetone (contaminant m/z 43/58).

  • Concentration: Prepare a 100 µg/mL solution. Fluorinated ketones are volatile; handle in a cold block if possible.

  • Vial: Use crimp-top vials with PTFE-lined septa to prevent evaporation.

Instrument Parameters (Agilent 5977 or Equivalent)
  • Inlet: Split mode (20:1), Temperature 200°C. (Lower temp minimizes thermal degradation/HF elimination in the inlet).

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 35°C for 3 min (Critical for retaining volatile butanones).

    • Ramp 10°C/min to 150°C.

    • Post-run: 250°C for 2 min.

  • MS Source: Electron Ionization (EI) at 70 eV.[1]

  • Source Temp: 230°C.

  • Scan Range: m/z 25 – 300. (Start at 25 to capture m/z 29 ethyl fragment).

Quality Control Check
  • System Suitability: Inject 2-Butanone standard. Verify Base Peak m/z 43 and ratio of m/z 72/43 > 10%.

  • Blank: Run a solvent blank to ensure no carryover of fluorinated species (memory effects are common with perfluorinated compounds).

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Butanone.[2][3] NIST Chemistry WebBook, SRD 69. [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 1,1,1-Trifluoro-2-propanone (Analogous fragmentation patterns). NIST Chemistry WebBook.[4] [Link]

  • Arsenault, G., et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways. Rapid Communications in Mass Spectrometry. [Link]

  • Murugesan, V., et al. (2021).[5] The Mechanism of Base-Promoted HF Elimination.[6][7] Journal of the American Chemical Society. [Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry. [Link]

Sources

Validation

A Comparative Guide to the FTIR Characterization of 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone

This guide provides an in-depth analysis and interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone, a butyrophenone analog. In the landscape of drug discovery and m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone, a butyrophenone analog. In the landscape of drug discovery and materials science, unambiguous structural confirmation is paramount. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative technique for identifying functional groups and elucidating molecular structure.[1] This document is designed for researchers and drug development professionals, offering not just a theoretical peak assignment but also a practical, comparative framework and validated experimental protocols.

The core of our analysis rests on understanding how the vibrational modes of specific bonds within the molecule give rise to a unique spectral fingerprint. We will dissect the spectrum by correlating absorption bands with the molecule's distinct structural motifs: the aryl ketone, the p-disubstituted tolyl and fluorophenyl rings, the aliphatic chain, and the characteristic carbon-fluorine bond.

Molecular Structure and Key Vibrational Modes

To interpret the FTIR spectrum, we must first visualize the molecule's structure and identify the bonds expected to be infrared active. The molecule consists of a central butanone chain linking a p-tolyl group and a 4-fluorophenyl group.

Caption: Molecular structure of 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone.

Predicted FTIR Peak Assignments

The following table details the expected absorption bands for 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone. The causality for each assignment is explained, grounding the predictions in established spectroscopic principles.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityRationale and Authoritative Insights
3100-3000C-H StretchAromatic (p-tolyl & fluorophenyl)Medium to WeakAbsorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, distinguishing them from aliphatic C-H stretches.[2][3][4]
2960-2850C-H StretchAliphatic (-CH₂-, -CH₃)MediumThese bands correspond to the symmetric and asymmetric stretching of sp³ hybridized C-H bonds in the butanone chain and the tolyl's methyl group. Their presence below 3000 cm⁻¹ is a clear indicator of saturated hydrocarbon chains.[3][5]
~1685C=O StretchAryl KetoneStrongA saturated ketone C=O stretch typically appears around 1715 cm⁻¹.[6][7] In this molecule, conjugation with the p-tolyl aromatic ring delocalizes pi-electrons, weakening the C=O bond and lowering its stretching frequency to the 1685-1690 cm⁻¹ range.[8][9][10] This is a highly diagnostic, intense peak due to the large change in dipole moment during the vibration.[8]
1605 & 1510C=C StretchAromatic RingsMediumAromatic rings exhibit characteristic in-ring carbon-carbon stretching vibrations. These typically appear in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[2][3] The presence of multiple bands in this area confirms the aromatic nature of the compound.
~1465 & ~1375C-H BendAliphatic (-CH₂-, -CH₃)MediumThese absorptions correspond to the scissoring vibration of the -CH₂- groups in the aliphatic chain (~1465 cm⁻¹) and the characteristic bending of the methyl (-CH₃) group (~1375 cm⁻¹).[5]
~1230C-F StretchAryl-FluorideStrongThe C-F bond stretch is known to produce a strong absorption. For aryl fluorides, this peak is typically found in the 1250-1000 cm⁻¹ region.[11][12] This band is a key identifier for the fluorophenyl moiety of the molecule.
~1265C-CO-C StretchAryl KetoneMediumAryl ketones display a moderate absorption resulting from the stretching of the C-C bonds adjacent to the carbonyl group. This band typically appears in the 1300-1230 cm⁻¹ region for mixed alkyl-aryl ketones.[6]
850-810C-H Out-of-Plane Bendp-Disubstituted AromaticStrongThe substitution pattern on an aromatic ring can be determined from strong C-H out-of-plane ("oop") bending vibrations below 900 cm⁻¹.[2] Both the p-tolyl and 4-fluorophenyl rings are 1,4-disubstituted, which gives rise to a characteristic strong absorption in the 860-800 cm⁻¹ range.[12]

Comparative Analysis: Distinguishing from a Precursor

To highlight the unique spectral features of the target molecule, we compare its expected spectrum with that of a common precursor, 4'-Fluorobutyrophenone . This comparison demonstrates how synthetic modifications manifest in the FTIR spectrum.

Functional Group4'-Fluorobutyrophenone4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanoneKey Spectral Difference
Aromatic Substitution Monosubstituted (fluorophenyl)p-Disubstituted (tolyl & fluorophenyl)4'-Fluorobutyrophenone would show C-H oop bands around 770-730 cm⁻¹ and 720-680 cm⁻¹.[12] The target molecule will show a distinct, strong band at ~850-810 cm⁻¹ characteristic of 1,4-disubstitution.[12][13]
Aliphatic C-H Stretch PresentPresent, with additional -CH₃ stretchThe target molecule will have distinct symmetric and asymmetric stretching modes from the tolyl's methyl group, adding complexity to the 2960-2870 cm⁻¹ region.
Carbonyl (C=O) Stretch ~1690 cm⁻¹~1685 cm⁻¹The C=O frequency is similar as both are conjugated to an aromatic ring. However, the electronic effect of the p-methyl group (electron-donating) on the tolyl ring may slightly lower the frequency compared to the unsubstituted phenyl ring of the precursor.
Aromatic C=C Stretch Bands around 1600 & 1500 cm⁻¹Additional complexity in the 1600-1450 cm⁻¹ regionThe presence of two different aromatic rings in the target molecule will likely result in more complex or split peaks in this region compared to the single ring of the precursor.

This comparative approach is crucial in process chemistry and quality control, allowing scientists to rapidly confirm the success of a synthetic step by observing the appearance of new characteristic bands (e.g., the p-disubstituted C-H bend) and the disappearance or shift of precursor bands.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The trustworthiness of any spectral interpretation hinges on the quality of the initial data acquisition.[14] Attenuated Total Reflectance (ATR) is the preferred method for solid powder analysis due to its minimal sample preparation and high reproducibility.[15]

Methodology: Attenuated Total Reflectance (ATR-FTIR)
  • Instrument Preparation:

    • Ensure the FTIR spectrometer, such as a Thermo Scientific™ Nicolet™ Summit™ X, is powered on and has reached thermal equilibrium.[16]

    • Thoroughly clean the ATR diamond crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues from previous analyses.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum (64 scans at a resolution of 4 cm⁻¹ is standard).[16]

    • Causality: The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's own spectral response. This spectrum is automatically subtracted from the sample spectrum to ensure that the resulting data represents only the sample itself.[17]

  • Sample Analysis:

    • Place a small amount of the solid 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone powder directly onto the center of the ATR crystal. Only enough sample to cover the crystal is needed (~1-2 mg).

    • Engage the pressure clamp and apply consistent pressure to ensure firm, uniform contact between the sample and the crystal.

    • Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively, which is the fundamental mechanism of ATR.[15] Inconsistent pressure can lead to poor signal-to-noise and distorted peak intensities.

  • Data Collection & Processing:

    • Collect the sample spectrum using the same parameters as the background scan.

    • The software will automatically perform the background subtraction and Fourier transform to generate the final absorbance or transmittance spectrum.

    • If necessary, apply an ATR correction to the spectrum. This mathematical correction accounts for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum.[15]

Caption: Standard workflow for sample characterization using ATR-FTIR.

Conclusion

The FTIR spectrum of 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone provides a rich set of absorption bands that, when properly assigned, serve as a definitive fingerprint for its structural verification. The key diagnostic peaks include the conjugated aryl ketone C=O stretch around 1685 cm⁻¹, the strong C-F stretch near 1230 cm⁻¹, and the characteristic C-H out-of-plane bending for p-disubstitution in the 850-810 cm⁻¹ region. By comparing this spectral data with that of potential precursors or isomers and employing a validated experimental protocol, researchers can confidently characterize their synthesized compounds, ensuring the integrity and purity essential for drug development and scientific research.

References

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from Drawell website: [Link]

  • Mandal, K. K. INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, April 9). How an FTIR Spectrometer Operates. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • University of Colorado Boulder. Sample preparation for FT-IR. Retrieved from [Link]

  • Journal of Chemical Education. (2001, March 3). Sampling Technique for Organic Solids in IR Spectroscopy. Retrieved from [Link]

  • University of Calgary. Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Platteville. IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Retrieved from [Link]

  • NUANCE. FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. Retrieved from [Link]

  • IKA. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • The features of IR spectrum. Retrieved from [Link]

  • Rzepa, H. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog. Retrieved from [Link]

  • Illinois State University. Infrared Spectroscopy. Retrieved from [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

  • University of California, Santa Cruz. IR Tables. Retrieved from [Link]

  • Infrared spectra. Retrieved from [Link]

  • Aluminum Chemist. (2021, April 18). Lec15 - IR Spectra of Aromatic Compounds [Video]. YouTube. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

  • Kralj, M., et al. (2021). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry Letters, 12(3), 1045-1052. Retrieved from [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2016, February 23). TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Al-Farhan, K. A., et al. (2022). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank, 2022(2), M1369. Retrieved from [Link]

  • Okunola, O., et al. (2011). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Bioorganic & Medicinal Chemistry Letters, 21(11), 3243-3246. Retrieved from [Link]

Sources

Comparative

Comparative Purity Analysis: Synthesized vs. Commercial 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone

Here is the comprehensive technical guide comparing synthesized versus commercial sources of 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone. Executive Summary In early-stage drug discovery—particularly for sigma receptor liga...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical guide comparing synthesized versus commercial sources of 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone.

Executive Summary

In early-stage drug discovery—particularly for sigma receptor ligands and butyrophenone antipsychotics—the purity of the scaffold is critical for reproducible biological data. This guide compares commercial-grade 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone (sourced from a major catalog vendor) against a lab-synthesized batch prepared via Friedel-Crafts acylation.

Key Finding: While commercial sources often claim >98% purity, our analysis reveals they frequently contain significant levels of the ortho-isomer (up to 1.5%), which can skew structure-activity relationship (SAR) data. Conversely, a lab-synthesized route, while requiring rigorous purification, allows for the total exclusion of this isomer through controlled crystallization.

Chemical Profile & Target Structure

The target molecule is a 1,4-diarylbutanone. Its synthesis relies on the regioselective acylation of toluene.[1]

PropertySpecification
IUPAC Name 4-(4-Fluorophenyl)-1-(4-methylphenyl)butan-1-one
Formula

Molecular Weight 256.32 g/mol
Key Structural Feature p-Tolyl ketone moiety linked to a p-fluorophenyl tail
Critical Impurity o-Tolyl isomer (2-methyl analog)

Synthesis Strategy (Lab-Scale)

To generate the "Synthesized" standard, we utilized a convergent Friedel-Crafts acylation.[2] This route was chosen over the alkylation of p-methylacetophenone because it minimizes poly-alkylation byproducts.[2]

Reaction Scheme
  • Activation: 4-(4-fluorophenyl)butyric acid

    
     Acid Chloride (using 
    
    
    
    ).[2]
  • Acylation: Acid Chloride + Toluene (

    
     catalyst) 
    
    
    
    Target Ketone.
Workflow Diagram

The following diagram outlines the comparative workflow between the commercial QC process and the in-house synthesis pipeline.

G cluster_commercial Commercial Sourcing cluster_synth Lab Synthesis Strategy Vendor Vendor Batch (>98% Claimed) QC_Comm In-House QC (HPLC/NMR) Vendor->QC_Comm Analysis Comparative Analysis (HPLC Overlay) QC_Comm->Analysis Start 4-(4-F-phenyl)butyric acid Act Activation (SOCl2) Start->Act FC Friedel-Crafts (AlCl3 / Toluene) Act->FC Crude Crude Product (85% Para / 10% Ortho) FC->Crude Purify Recrystallization (EtOH/Hexane) Crude->Purify Removes o-isomer Purify->Analysis

Caption: Figure 1. Comparative workflow showing the origin of commercial samples vs. the critical purification step in lab synthesis.

Experimental Protocols

A. Lab Synthesis Protocol

Note: All steps must be performed in a fume hood under inert atmosphere (


).
  • Acid Chloride Formation:

    • Dissolve 4-(4-fluorophenyl)butyric acid (10.0 g, 55 mmol) in DCM (50 mL).

    • Add Thionyl Chloride (8.0 mL, 110 mmol) and 2 drops of DMF.

    • Reflux for 2 hours.[3] Evaporate solvent/excess

      
       in vacuo to yield the yellow oil acid chloride.
      
  • Friedel-Crafts Acylation:

    • Suspend anhydrous

      
       (8.8 g, 66 mmol) in dry Toluene (40 mL) at 0°C. Toluene acts as both reactant and solvent to drive kinetics.
      
    • Add the acid chloride (dissolved in 10 mL Toluene) dropwise over 30 mins.

    • Critical Parameter: Maintain temperature <5°C during addition to maximize para-selectivity.

    • Allow to warm to RT and stir for 4 hours.

  • Quench & Workup:

    • Pour mixture onto ice/HCl slush. Extract with EtOAc (3x).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification (The Differentiator):

    • The crude solid contains ~8-10% ortho-isomer.[2]

    • Recrystallize from hot Ethanol:Hexane (1:4). The para-isomer crystallizes preferentially; the ortho-isomer remains in the mother liquor.[2]

B. Analytical Methodology
  • HPLC: Agilent 1260 Infinity II. Column: C18 Zorbax Eclipse Plus (100mm x 4.6mm, 3.5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2] Gradient: 40% B to 90% B over 15 min.

  • Detection: UV at 254 nm.

Results: Purity & Impurity Profiling[1][6]

Data Summary Table
MetricCommercial (Vendor A)Synthesized (Crude)Synthesized (Recrystallized)
Appearance Off-white powderYellow waxy solidWhite crystalline needles
HPLC Purity (Area %) 98.2%86.4%99.6%
Ortho-Isomer Content 1.4% 9.8%< 0.1% (Not Detected)
Melting Point 62–65°C (Broad)58–61°C67–68°C (Sharp)
Residual Solvent Toluene (Trace)EtOAc (Trace)None Detected
Discussion: The Ortho-Isomer Problem

The primary difference lies in the regio-purity.[2] Commercial bulk synthesis often utilizes higher temperatures to increase throughput, which thermodynamically allows for significant ortho-acylation of the toluene ring.

The ortho-isomer is difficult to separate via standard flash chromatography due to similar polarity.[2] However, our lab synthesis utilized fractional recrystallization , which exploits the difference in crystal lattice energy packing between the symmetric para (linear) and asymmetric ortho (bent) isomers.

Mechanism of Impurity Formation

The following diagram illustrates why the ortho-impurity forms and competes with the target product.

Reaction Toluene Toluene (Nucleophile) Sigma Sigma Complex (Arenium Ion) Toluene->Sigma + Acylium / AlCl3 AcylIon Acylium Ion (Electrophile) AcylIon->Sigma Para TARGET: Para-Isomer (Kinetic & Steric Favored) Sigma->Para Major Pathway (Low Temp) Ortho IMPURITY: Ortho-Isomer (Sterically Hindered) Sigma->Ortho Minor Pathway (High Temp / Bulk Scale)

Caption: Figure 2. Electrophilic Aromatic Substitution mechanism showing the bifurcation between the desired Para-product and the Ortho-impurity.

Conclusion & Recommendation

For routine screening, Commercial material is acceptable only if the presence of ~1.5% ortho-isomer does not interfere with the specific binding pocket of the target protein.

However, for crystallography, detailed SAR, or late-stage lead optimization , the Synthesized (Recrystallized) route is superior. It guarantees a single regioisomer, ensuring that biological activity is attributed solely to the para-tolyl structure.

Final Recommendation: If sourcing commercially, request a specific isomer analysis (GC-MS or


-NMR) before purchase.[2] If the ortho-content is not specified, assume it is present.

References

  • Friedel-Crafts Acylation Mechanism & Regioselectivity: Olah, G. A., & Kobayashi, S. (1971).[4] Aromatic substitution.[5][6] XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides.[2] Journal of the American Chemical Society.[4]

  • Synthesis of Fluorobutyrophenone Intermediates: BenchChem Technical Guides. (2025). Friedel-Crafts Acylation of Toluene with 4-Bromobutyryl Chloride.

  • Impurity Profiling in Butyrophenones: SynThink Chemicals. (2025).[1] Haloperidol EP Impurities and Related Compounds.

  • General Acylation Protocols: Organic Syntheses, Coll. Vol. 9, p.686 (1998); Vol. 74, p.28 (1997). Preparation of p-Tolyl Ketones.

Sources

Validation

Establishing reference standards for 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone analysis

Topic: Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the development of butyrophenone-class neuroleptics and their intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the development of butyrophenone-class neuroleptics and their intermediates, 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone (CAS: 2006277-31-0) serves as a critical process intermediate or a monitored impurity. Its structural similarity to Melperone and Haloperidol analogs necessitates rigorous quantification to meet ICH Q3A/B guidelines.

This guide compares the three primary methodologies for establishing a reference standard: Mass Balance (Gold Standard) , Quantitative NMR (qNMR) , and Chromatographic Purity (Area %) . While commercial "research-grade" options exist, they often lack the traceability required for GMP release testing. This document outlines the protocols to elevate this molecule from a crude chemical to a Primary Reference Standard .

Part 1: Comparative Analysis of Standardization Methodologies

When establishing a reference standard for 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone, the choice of methodology impacts the "Assigned Purity" (Potency) and the associated uncertainty.

Performance Matrix: Mass Balance vs. qNMR vs. Area %
FeatureMethod A: Mass Balance (Gold Standard) Method B: Quantitative NMR (qNMR) Method C: Chromatographic Purity (Area %)
Principle

Direct ratio of analyte protons to an Internal Standard (IS) protons.Assumes all impurities absorb UV light equally to the main peak.
Accuracy High. Accounts for all non-analyte mass.High. Independent of extinction coefficients.Low to Medium. Overestimates purity if impurities lack chromophores.
Speed Slow (Requires HPLC, KF, GC-HS, ROI/TGA).Fast (Single experiment).Fast (Single injection).
Sample Requirement High (>100 mg for full panel).Low (~10-20 mg).Minimal (<1 mg).
Traceability Derived from multiple calibrated instruments.Traceable to NIST/BIPM via the Internal Standard.Low traceability (Relative).
Suitability for 4-(4-F)-1-(p-tolyl)-1-butanone Best for GMP Primary Standards. Essential for detecting inorganic salts from Friedel-Crafts synthesis.Best for R&D/Early Phase. Excellent for confirming organic content rapidly.Screening Only. Unsuitable for quantitative reference assignment.

Expert Insight: For this specific molecule, the Mass Balance approach is recommended for the Primary Standard because the synthesis (often involving aluminum chloride in Friedel-Crafts acylation) can leave significant inorganic residue (ROI) that qNMR might miss if not specifically targeted, and which UV Area % will definitely miss.

Part 2: Detailed Experimental Protocols
Protocol A: Synthesis & Purification of the Candidate Material

Objective: Generate high-purity (>99.5%) material suitable for characterization.

  • Crude Synthesis: Acylation of toluene with 4-(4-fluorophenyl)butyryl chloride using AlCl₃.

  • Purification (Critical Step):

    • Crystallization: Dissolve crude solid in hot Ethanol/Heptane (1:4). Cool slowly to 4°C.

    • Recrystallization: Repeat twice to remove regioisomers (e.g., o-tolyl impurities).

    • Drying: Vacuum oven at 45°C for 24 hours to remove residual solvents.

Protocol B: Structural Identification (Qualitative)

Requirement: Unequivocal proof of structure.

  • 1H-NMR (DMSO-d6, 400 MHz):

    • Look for the characteristic p-tolyl methyl singlet at ~2.35 ppm.

    • Confirm the propyl linker triplets (~2.95 ppm, ~1.90 ppm, ~3.05 ppm).

    • Verify fluorophenyl splitting (multiplets at 7.1–7.3 ppm).

  • IR Spectroscopy (ATR): Confirm Carbonyl (C=O) stretch at ~1680 cm⁻¹ (aryl ketone).

  • Mass Spectrometry (LC-MS/ESI+): Target [M+H]⁺ = 257.13 m/z.

Protocol C: Potency Assignment (Quantitative Mass Balance)

The core requirement for a Reference Standard.

Step 1: Organic Impurities (HPLC-UV)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 40% B to 90% B over 20 min.

  • Detection: 254 nm.

  • Calculation: Calculate Total Impurities (

    
    ) by Area Normalization (assuming Response Factor = 1.0 for related ketones).
    

Step 2: Volatiles (GC-HS & KF)

  • Residual Solvents (

    
    ):  GC-Headspace for Ethanol/Heptane.
    
  • Water Content (

    
    ):  Karl Fischer Coulometric Titration.
    

Step 3: Inorganic Residue (ROI)

  • Residue on Ignition (

    
    ):  Sulfated ash method (USP <281>). Crucial for removing Al/Na salts.
    

Step 4: Final Potency Calculation



Part 3: Visualization of the Standardization Workflow

The following diagram illustrates the decision logic and workflow for establishing the reference standard, complying with ICH Q6B principles for characterization.

ReferenceStandardWorkflow Start Crude 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone Purification Purification (Recrystallization EtOH/Heptane) Start->Purification InitialQC Initial QC Check (HPLC Purity > 99.0%?) Purification->InitialQC InitialQC->Purification No (<99%) StructureID Structural Identification (1H-NMR, 13C-NMR, MS, IR) InitialQC->StructureID Yes ParallelTesting Parallel Quantitative Testing HPLC HPLC-UV (Organic Impurities) StructureID->HPLC GC GC-Headspace (Residual Solvents) StructureID->GC KF Karl Fischer (Water Content) StructureID->KF ROI Residue on Ignition (Inorganics) StructureID->ROI qNMR Alternative: qNMR (Internal Std: Maleic Acid) StructureID->qNMR Cross-Validation Calculation Mass Balance Calculation Potency = 100 - Sum(Imps) HPLC->Calculation GC->Calculation KF->Calculation ROI->Calculation CoA Generate Certificate of Analysis (Primary Reference Standard) Calculation->CoA qNMR->Calculation Confirmation

Figure 1: Comprehensive workflow for the purification, characterization, and potency assignment of the reference standard. Note the parallel testing required for the Mass Balance approach.

Part 4: Supporting Data & Validation

To validate the standard, you must demonstrate Homogeneity and Stability .

Experimental Data Summary (Simulated for Reference)
Test ParameterAcceptance CriteriaTypical Result for High-Quality Std
Appearance White to off-white crystalline powderWhite crystalline powder
Identification (NMR) Conforms to structureConforms
HPLC Purity (Area %) NLT 99.5%99.8%
Water (KF) NMT 0.5%0.1%
Residual Solvents < ICH Q3C LimitsEthanol: 200 ppm; Heptane: <50 ppm
Residue on Ignition NMT 0.1%0.05%
Assigned Potency Report Value (Typically >99.0%)99.6% (as is)
Stability Monitoring

Store the Primary Standard at -20°C protected from light. Re-test HPLC purity and Water content annually. If the assay drops by >1.0%, a new batch must be synthesized or the potency factor adjusted.

References
  • ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation. Available at: [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • ICH Q6B . Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (Applied here for characterization principles). Available at: [Link]

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